1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
描述
Structure
2D Structure
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBYRQFXIBUGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449569 | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30482-25-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-8-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30482-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure elucidation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a versatile building block in synthetic and medicinal chemistry. This document outlines the key analytical techniques and synthetic methodologies required to confirm its molecular architecture.
Chemical Identity and Properties
This compound is a fine chemical often utilized as a versatile building block and reagent in the synthesis of more complex compounds.[1] It is characterized by the following fundamental properties:
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂[1] |
| Molecular Weight | 171.24 g/mol [1] |
| Appearance | Brown Powder[1] |
| CAS Number | 30482-25-8[1] |
| InChI Key | OEBYRQFXIBUGSR-UHFFFAOYSA-N[1] |
| SMILES | NCC1CCC2(CC1)OCCO2[1] |
Synthetic Pathway and Precursors
The synthesis of this compound typically originates from the commercially available precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The synthetic route involves a two-step process: reduction of the ketone to an alcohol, followed by amination.
A logical synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the key precursor and a general method for the final amination step are outlined below.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A common method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the ketalization of 1,4-cyclohexanedione.
Procedure:
-
To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[2][3]
Synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-ol
The conversion of the intermediate alcohol to the target amine can be achieved through several methods. One common approach involves the conversion of the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with an amine source.
Procedure:
-
The amino alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as methylene chloride at 0°C.
-
The resulting sulfonate ester is then reacted with an amine source, such as ammonia or a protected form, to yield the desired methanamine derivative.[4]
Spectroscopic Data for Structure Elucidation
Spectroscopic Data of 1,4-Dioxaspiro[4.5]decan-8-one
The analysis of the precursor ketone provides a foundational understanding of the core spirocyclic structure.
| Technique | Observed Data/Signals |
| ¹H NMR | Signals corresponding to the protons of the cyclohexane ring and the ethylene glycol ketal are expected.[5][6] |
| ¹³C NMR | Characteristic peak for the carbonyl carbon (C=O) and signals for the spiro carbon and other carbons of the bicyclic system. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl group (C=O) stretching vibration.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (156.18 g/mol ) would be observed.[8] |
Expected Spectroscopic Data for this compound
The structural elucidation of the final product would involve the following expected observations:
| Technique | Expected Key Signals |
| ¹H NMR | - Disappearance of the carbonyl proton signal (if any was present in an intermediate).- Appearance of a new signal for the aminomethyl protons (-CH₂NH₂).- A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O.- Signals for the methine proton at the 8-position and the protons of the spirocyclic ring system. |
| ¹³C NMR | - Disappearance of the carbonyl carbon signal.- Appearance of a new signal for the aminomethyl carbon (-CH₂NH₂).- Signal for the carbon at the 8-position now bonded to the aminomethyl group. |
| IR Spectroscopy | - Disappearance of the strong carbonyl (C=O) stretching band.- Appearance of N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹.- Appearance of N-H bending vibrations around 1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak at m/z = 171, corresponding to the molecular weight of the compound.[1] |
A logical workflow for the structure elucidation process is presented below:
Caption: Workflow for the spectroscopic elucidation of the target molecule.
Conclusion
The structural elucidation of this compound is a systematic process involving a well-defined synthetic route from its ketone precursor, followed by comprehensive spectroscopic analysis. The combination of NMR, IR, and mass spectrometry provides unequivocal evidence for the confirmation of its chemical structure, enabling its confident use in research and drug development endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8-one
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathways for the preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. The primary and most direct method discussed is reductive amination, a cornerstone of amine synthesis. Additionally, a viable multi-step alternative via an oxime intermediate is presented.
Reductive Amination: A Direct Approach
Reductive amination stands as the most efficient and widely employed method for the conversion of ketones to amines.[1][2][3] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride and sodium cyanoborohydride being popular choices due to their selectivity for the protonated imine over the ketone starting material.[1][3]
Experimental Protocol: Reductive Amination
This protocol is based on established general procedures for the reductive amination of ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or dichloromethane (10 mL/mmol), add a source of ammonia. An excess of ammonium acetate (5-10 eq) is a common choice.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), in portions. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | N/A |
| Product | This compound | N/A |
| Reagents | Ammonium acetate, NaBH(OAc)₃ or NaBH₃CN | [1][3] |
| Solvent | Methanol or Dichloromethane | [1] |
| Typical Yield | 60-90% (estimated) | N/A |
| Purity | >95% (after purification) | N/A |
Alternative Two-Step Synthesis via an Oxime Intermediate
An alternative strategy for the synthesis of this compound involves a two-step process: the conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method is particularly useful if direct reductive amination proves to be low-yielding or problematic.
Step 1: Oximation of 1,4-Dioxaspiro[4.5]decan-8-one
Experimental Protocol:
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol or methanol
-
Water
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The product, 1,4-Dioxaspiro[4.5]decan-8-one oxime, may precipitate from the aqueous solution. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one Oxime
Experimental Protocol:
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one oxime
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium in ethanol, or catalytic hydrogenation with H₂/Raney Nickel)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (for LiAlH₄)
-
Ethanol (for Na reduction)
Procedure (using LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).
-
Suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve the 1,4-Dioxaspiro[4.5]decan-8-one oxime (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography or distillation.
Quantitative Data Summary for the Alternative Route
| Parameter | Step 1: Oximation | Step 2: Oxime Reduction |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one oxime |
| Product | 1,4-Dioxaspiro[4.5]decan-8-one oxime | This compound |
| Reagents | NH₂OH·HCl, Sodium acetate | LiAlH₄ or H₂/Raney Ni |
| Typical Yield | >90% | 60-80% |
Synthetic Pathway Visualizations
The following diagrams illustrate the described synthetic routes.
Caption: Reductive Amination Pathway.
Caption: Alternative Synthesis via Oxime Reduction.
References
Technical Guide: Properties and Safety Data of (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine (CAS 30482-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and available safety data for the chemical compound with CAS number 30482-25-8, also identified as 8-Aminomethyl-1,4-dioxaspiro[4.5]decane or 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This compound is recognized as a versatile building block in organic synthesis.[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [3] |
| Appearance | Data not available | [1] |
| Density | 1.088 g/cm³ | [1] |
| Boiling Point | 270.059 °C at 760 mmHg | [1] |
| Melting Point | Data not available | [1] |
| Flash Point | 126.861 °C | [1] |
| Vapor Pressure | 0.007 mmHg at 25°C | [1] |
| Refractive Index | 1.505 | [1] |
| pKa | 10.20 ± 0.29 (Predicted) | [3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30482-25-8 |
| Synonyms | 8-Aminomethyl-1,4-dioxaspiro[4.5]decane, 1,4-Dioxaspiro[4.5]decane-8-methanamine, (1,4-dioxa-spiro[4.5]dec-8-yl)-methyl-amine |
Safety Data
Available safety information for this compound is limited, and a comprehensive toxicological profile has not been fully investigated. The available data suggests a need for careful handling and adherence to standard laboratory safety protocols.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Classification | No classification data available. | [2] |
| Hazard Codes | N/A | [1] |
| Precautionary Statements | Data not available. | [2] |
| First Aid Measures | Standard first aid measures for chemical exposure are recommended. In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms occur. | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [1][3] |
It is important to note that the absence of comprehensive safety data does not imply that the substance is harmless. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of CAS 30482-25-8 are not publicly available. However, the following are generalized, standard methodologies for determining such properties for organic compounds.
Determination of Boiling Point (Distillation Method):
-
A small quantity of the substance is placed in a round-bottom flask.
-
A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
The flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point.
Determination of Density:
-
A pycnometer (a small glass flask of known volume) is weighed empty.
-
The pycnometer is filled with the substance and weighed again.
-
The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., water), and weighed.
-
The density of the substance is calculated from these weights and the known density of the reference substance.
Determination of Refractive Index:
-
A few drops of the liquid sample are placed on the prism of a refractometer.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into view.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded.
Visualizations
The following diagram illustrates a general workflow for the characterization of a chemical compound.
References
Molecular weight and formula of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile building block in medicinal chemistry. The document details its molecular characteristics and provides relevant experimental protocols for the synthesis of its key precursor, positioning it as a valuable intermediate in the development of novel therapeutics.
Core Molecular and Physical Data
This compound is a primary amine featuring a spirocyclic dioxolane moiety. Its chemical structure makes it a valuable scaffold in the synthesis of more complex bioactive molecules and drug candidates.[1] The amine group serves as a key functional handle for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [2][3][4][5] |
| Molecular Weight | 171.24 g/mol | [2][3][5] |
| Monoisotopic Mass | 171.125928785 Da | [4] |
| Appearance | Brown Powder / Liquid / Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [2][3][4] |
| Purity | ≥95% | [2][3] |
| pKa (Predicted) | 10.20 ± 0.29 | [4] |
| Topological Polar Surface Area | 44.5 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
| CAS Number | 30482-25-8 | [2] |
Role in Synthesis and Drug Discovery
This compound and its derivatives are recognized as important intermediates in the synthesis of organic chemicals, including pharmaceutical intermediates.[6] The core structure, 1,4-Dioxaspiro[4.5]decane, is a recurring motif in compounds designed to interact with biological targets. For instance, derivatives have been investigated as potent 5-HT1A receptor partial agonists, highlighting the utility of this scaffold in developing treatments for central nervous system disorders.[7] The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a key building block for potent analgesic compounds and probes for studying the dopamine reuptake complex.[8][9]
Caption: Synthetic utility of the target amine in drug discovery.
Experimental Protocol: Synthesis of a Key Precursor
While specific protocols for the direct synthesis of this compound are not widely published, the synthesis of its immediate precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is well-documented. This ketone is crucial as it can be converted to the target amine via methods like reductive amination.
Objective: To synthesize 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization.[6]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (starting material)
-
Acetic acid (HAc)
-
Water (H₂O)
-
Toluene
-
Heptane
-
Silica gel (80-120 mesh)
Optimized Reaction Conditions: [6]
-
Catalyst/Solvent: Acetic acid/Water mixture (5:1 volume ratio)
-
Reactant Concentration: 0.5 g·mL⁻¹
-
Reaction Temperature: 65°C
-
Reaction Time: 11 minutes
Procedure:
-
Reaction Setup: The starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, is dissolved in a 5:1 mixture of acetic acid and water at a concentration of 0.5 g·mL⁻¹.
-
Selective Deketalization: The reaction mixture is heated to 65°C and maintained for 11 minutes to induce selective deketalization, yielding 1,4-Dioxaspiro[4.5]decan-8-one.[6]
-
Work-up and Extraction:
-
After cooling, toluene is added to the reaction mixture, and it is stirred thoroughly.[10]
-
The mixture is allowed to stand, leading to the separation of the toluene layer (containing the product) and the aqueous/ionic liquid layer.[10]
-
The aqueous layer is extracted again with toluene to maximize product recovery.[10]
-
-
Purification:
-
The combined toluene layers are concentrated by rotary evaporation to yield the crude product.[10]
-
For further purification, the crude product is dissolved in hot heptane and passed through a preheated silica gel chromatography column.[10]
-
The column is washed with hot heptane. The combined eluate is cooled to induce crystallization, yielding high-purity white crystals of 1,4-Dioxaspiro[4.5]decan-8-one.[10]
-
This optimized protocol significantly improves the yield to approximately 80% and drastically reduces the reaction time compared to previous methods.[6]
Caption: Workflow for the synthesis of the precursor ketone.
References
- 1. This compound [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 9. 1,4-Dioxaspiro[4.5]decan-8-one CAS 4746-97-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Disclaimer: Publicly available, experimentally validated solubility data for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is limited. The following guide presents a framework for solubility determination and includes hypothetical data for illustrative purposes. This information should be used as a reference for experimental design rather than as a definitive solubility profile.
Introduction
This compound is a spirocyclic compound incorporating a dioxane ring and a cyclohexane moiety with a primary amine. Its unique structural features influence its physicochemical properties, including solubility, which is a critical parameter in drug development, chemical synthesis, and formulation science. Understanding the solubility of this compound in various organic solvents is essential for predicting its behavior in different chemical environments, designing purification protocols, and developing suitable delivery systems. This document provides a comprehensive overview of methodologies for determining its solubility and presents a hypothetical solubility profile in a range of common organic solvents.
Hypothetical Solubility Data
The solubility of a compound is dependent on factors such as the polarity of the solvent and the solute, temperature, and pressure. The following table summarizes the hypothetical solubility of this compound in selected organic solvents at standard conditions (25 °C and 1 atm). This data is intended for illustrative purposes to demonstrate expected trends and data presentation.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 1.88 | 0.1 | < 0.1 | Insoluble |
| Toluene | 2.38 | 2.4 | 1.5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 2.8 | 5.2 | Sparingly Soluble |
| Dichloromethane (DCM) | 9.08 | 3.1 | > 100 | Freely Soluble |
| Ethyl Acetate | 6.02 | 4.4 | 25.8 | Soluble |
| Acetone | 20.7 | 5.1 | > 100 | Freely Soluble |
| Isopropanol | 19.9 | 3.9 | 89.0 | Freely Soluble |
| Ethanol | 24.5 | 4.3 | > 100 | Freely Soluble |
| Methanol | 32.7 | 5.1 | > 100 | Freely Soluble |
| Water | 80.1 | 10.2 | 15.3 | Soluble |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The following protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.
3.1 Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using solutions of known concentrations.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
End of Document
A Technical Guide to the Synthesis of Spirocyclic Amines
Spirocyclic amines, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, are privileged scaffolds in modern medicinal chemistry. Their conformational rigidity and novel chemical space offer significant advantages in drug design, leading to improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these valuable motifs, targeting researchers, scientists, and professionals in drug development.
Catalytic Asymmetric Dearomatization (CADA) of Indoles
Catalytic asymmetric dearomatization has emerged as a powerful strategy for the rapid construction of complex spirocyclic frameworks from planar aromatic precursors. This approach allows for the stereocontrolled synthesis of spiroindolines, which are core structures in numerous natural products and pharmaceuticals.
A prominent method involves the reaction of indole derivatives with suitable coupling partners in the presence of a chiral catalyst, leading to a dearomative cyclization event that installs the spirocyclic center with high enantioselectivity.
Caption: Asymmetric Dearomatization of Indoles via [4+1] Spiroannulation.
Experimental Protocol: Copper-Catalyzed Asymmetric Dearomatization of 2-Phenylindole
To a dried Schlenk tube under an argon atmosphere, Cu(CH₃CN)₄PF₆ (2.0 mg, 5.0 μmol, 5 mol %) and a chiral PHOX ligand (L1) (2.5 mg, 6.0 μmol, 6 mol %) are added. Anhydrous dichloromethane (DCM, 1.0 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes. Subsequently, 2-phenylindole (19.3 mg, 0.1 mmol, 1.0 equiv.) and vinyl ethynylethylene carbonate (20.7 mg, 0.15 mmol, 1.5 equiv.) are added. The reaction mixture is stirred at 40 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spiroindolenine product.[1]
Data Presentation: Asymmetric Dearomatization of Indoles
| Entry | Indole Substrate (R) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | L1 (PHOX) | 85 | 92 | [1] |
| 2 | 4-MeO-Ph | L1 (PHOX) | 75 | 91 | [1] |
| 3 | 4-Cl-Ph | L1 (PHOX) | 78 | 93 | [1] |
| 4 | 2-Naphthyl | L1 (PHOX) | 68 | 94 | [1] |
| 5 | 2-Thienyl | L1 (PHOX) | 85 | 91 | [1] |
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline and tetrahydroisoquinoline alkaloids. Its intramolecular variant is exceptionally well-suited for constructing spirocyclic amines, particularly spiroindolines. The reaction proceeds through the condensation of a β-arylethylamine with a ketone (often a cyclic ketone embedded in another ring system, like isatin) to form an iminium ion, which then undergoes a stereoselective intramolecular cyclization.
Caption: Asymmetric Pictet-Spengler reaction for spirooxindole synthesis.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Spirocyclization
In a vial, the isatin derivative (0.24 mmol, 1.2 equiv.) and the chiral phosphoric acid catalyst ((S)-TRIP, 0.02 mmol, 10 mol %) are dissolved in DMF (0.5 mL) at 40 °C. A solution of the tryptamine derivative (0.20 mmol, 1.0 equiv.) in DMF (0.5 mL) is then added dropwise over 10 minutes. The reaction is stirred at 40 °C for 24-48 hours. After completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure spirooxindole tetrahydro-β-carboline product.
Data Presentation: Asymmetric Pictet-Spengler Reaction of Isatins
| Entry | Isatin (R¹) | Tryptamine (R²) | Catalyst | Yield (%) | er | Reference |
| 1 | H | 5-MeO | (S)-TRIP | 99 | 97:3 | [2] |
| 2 | 5-Br | 5-MeO | (S)-TRIP | 98 | 98:2 | [2] |
| 3 | 5-NO₂ | 5-MeO | (S)-TRIP | 99 | 97:3 | [2] |
| 4 | 7-F | 5-MeO | (S)-TRIP | 99 | 96:4 | [2] |
| 5 | H | H | (S)-TRIP | 95 | 95:5 | [2] |
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a highly efficient and stereoselective method for constructing five-membered nitrogen heterocycles, including spiro-pyrrolidines. In this strategy, an azomethine ylide is generated in situ from the condensation of an amine (often a cyclic secondary amine) and an aldehyde. This ylide then reacts with a dipolarophile, such as an exocyclic methylene oxindole, to afford the spirocyclic product with high diastereoselectivity.[3][4]
Caption: [3+2] Cycloaddition of an Azomethine Ylide for Spiro-pyrrolidine Synthesis.
Experimental Protocol: Three-Component Synthesis of Spirooxindole-Pyrrolidines
To a solution of the olefinic oxindole (0.5 mmol) and benzoic acid (0.1 mmol) in acetonitrile (5 mL) is added 1,2,3,4-tetrahydroisoquinoline (THIQ) (0.6 mmol) and an aromatic aldehyde (0.6 mmol). The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to afford the pure spirooxindole-pyrrolidine product.[3]
Data Presentation: Diastereoselective [3+2] Cycloaddition
| Entry | Aldehyde (Ar) | Olefinic Oxindole (R) | Yield (%) | d.r. | Reference |
| 1 | Ph | N-Me | 85 | >20:1 | [3] |
| 2 | 4-Cl-Ph | N-Me | 89 | >20:1 | [3] |
| 3 | 4-MeO-Ph | N-Me | 81 | >20:1 | [3] |
| 4 | 2-Naphthyl | N-Me | 75 | >20:1 | [3] |
| 5 | Ph | N-Bn | 88 | >20:1 | [3] |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a powerful and efficient pathway to complex molecular architectures, such as spiropiperidines, in a single synthetic operation. These reactions combine three or more starting materials, leading to high atom economy and procedural simplicity. A notable example is the one-pot synthesis of trifluoromethylated 3-spiropiperidines.[2]
Caption: Four-Component Reaction for the Synthesis of 3-Spiropiperidines.
Experimental Protocol: Four-Component Synthesis of a 3-Spiropiperidine
A mixture of an isoxazol-5-one (1.0 mmol), a β-ketoester (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL) is stirred at room temperature for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the collected solid is washed with cold ethanol. The crude product is then recrystallized from ethanol to afford the pure 3-spiropiperidine derivative.[2]
Data Presentation: Multicomponent Synthesis of 3-Spiropiperidines
| Entry | Aldehyde (Ar) | Isoxazolone (R) | β-Ketoester | Yield (%) | Reference |
| 1 | Ph | Me | Ethyl trifluoroacetoacetate | 92 | [2] |
| 2 | 4-Me-Ph | Me | Ethyl trifluoroacetoacetate | 95 | [2] |
| 3 | 4-Cl-Ph | Me | Ethyl trifluoroacetoacetate | 94 | [2] |
| 4 | 2-Thienyl | Me | Ethyl trifluoroacetoacetate | 85 | [2] |
| 5 | Ph | Ph | Ethyl trifluoroacetoacetate | 89 | [2] |
This guide highlights several robust and versatile strategies for the synthesis of spirocyclic amines. The choice of method depends on the desired target scaffold, available starting materials, and the need for stereochemical control. The detailed protocols and comparative data provided herein serve as a practical resource for chemists engaged in the synthesis of these topologically complex and pharmaceutically relevant molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This versatile chemical intermediate has garnered attention in the field of medicinal chemistry as a valuable building block for the synthesis of complex biologically active molecules. This document details its synthetic pathways, including experimental protocols for its precursor, and presents its role in the development of therapeutic agents.
Introduction and Discovery
The history of this compound is not marked by a singular moment of discovery but rather by its emergence as a crucial synthetic intermediate in the broader context of drug development. Its value lies in the rigid spirocyclic core, which allows for the precise spatial orientation of appended functional groups, a key aspect in designing molecules that interact with specific biological targets. The compound, with CAS number 30482-25-8, is primarily recognized as a versatile scaffold in the synthesis of novel therapeutics.[1] While a seminal "discovery" paper is not apparent, its utility is documented in numerous patents and research articles focusing on the synthesis of more complex molecules.
One of the key areas where this compound has proven instrumental is in the development of cathepsin S inhibitors. Cathepsin S is a lysosomal cysteine protease implicated in various neurological and inflammatory disorders, making it a significant drug target.[2] The 1,4-dioxaspiro[4.5]decane moiety serves as a foundational element in the structure of potent and selective inhibitors.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, followed by the reductive amination of this ketone.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), is a widely used bifunctional synthetic intermediate.[3] Several synthetic routes have been developed for its preparation. One common method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[3] Another efficient method starts from 1,4-cyclohexanedione and involves its protection as a monoethylene ketal.
A detailed experimental protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate is described below.[4]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [4]
-
Materials:
-
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol)
-
Ethylene glycol (0.44 mol)
-
Water (0.8 mol)
-
1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol)
-
1-ethylimidazole tetrafluoroborate (0.2 mol)
-
Toluene
-
Heptane
-
Silica gel (80-120 mesh)
-
-
Procedure:
-
To a 500 mL three-necked bottle, add Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazole tetrafluoroborate.
-
Stir the mixture and heat. Low-boiling substances will be produced and should be distilled off.
-
After heating to 110°C, incubate the reaction for 1.5 hours.
-
Continue to heat the system, allowing for the distillation of low-boiling substances, until the temperature reaches 132°C.
-
Incubate the reaction at 132°C for 4 hours.
-
Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.
-
Cool to 25°C and allow the layers to separate.
-
Extract the ionic liquid layer with 100 mL of toluene.
-
Combine the toluene layers and concentrate by rotary distillation to obtain the crude product.
-
Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column containing 30g of silica gel.
-
Wash the column twice with 60 mL of hot heptane after each pass.
-
Combine the column liquids, cool, and induce crystallization by freezing.
-
Filter the crystals to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.
-
Quantitative Data for Precursor Synthesis [4]
| Parameter | Value |
| Crude Product Mass | 62.8 g |
| Crude Product Purity (GC) | 99.28% |
| Crude Product Yield | 99.92% |
| Final Product Mass | 61.2 g |
| Final Product Purity (GC) | 99.72% |
| Final Product Yield | 97.80% |
Synthesis of this compound via Reductive Amination
Representative Experimental Protocol: Reductive Amination
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate
-
Methanol
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol.
-
Add a large excess of ammonium acetate and stir the mixture at room temperature.
-
Slowly add sodium triacetoxyborohydride in portions.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations of Synthetic and Logical Pathways
The following diagrams illustrate the synthetic workflow and the logical relationship of the target compound in drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a versatile building block in medicinal chemistry. Due to the limited direct research on this specific molecule, this document compiles information on its synthesis, potential stereoisomers, and proposed methods for chiral separation and analysis based on established principles and data from structurally related compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and characterization of spirocyclic amines and their application in drug discovery.
Introduction
This compound is a spirocyclic compound incorporating a protected cyclohexylamine moiety. The rigid, three-dimensional structure imparted by the spirocyclic system is of significant interest in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown activity as σ1 receptor ligands and 5-HT1A receptor agonists, highlighting the therapeutic potential of this chemical class.[1][2] Understanding and controlling the stereochemistry of this compound is crucial for elucidating structure-activity relationships (SAR) and developing enantiomerically pure drug candidates.
This guide will delve into the synthesis of the key precursor, 1,4-Dioxaspiro[4.5]decan-8-one, propose a synthetic route to the target amine, discuss the resulting stereochemical complexities, and provide detailed, albeit inferred, experimental protocols for synthesis, chiral separation, and characterization.
Synthesis and Stereochemistry
The synthesis of this compound typically proceeds through the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The precursor ketone is readily synthesized from 1,4-cyclohexanedione via monoketalization with ethylene glycol.[3][4]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure: A solution of 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC or GC until the starting material is consumed. Upon completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one.[3][4]
Synthesis of this compound via Reductive Amination
The most direct route to the target amine is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. This reaction can be performed using various reducing agents and ammonia sources. The stereochemical outcome of this reaction is critical and will likely yield a mixture of diastereomers.
Proposed Experimental Protocol: Reductive Amination
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium acetate or ammonia in methanol, sodium cyanoborohydride or sodium triacetoxyborohydride, methanol.
-
Procedure: To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equiv.) in methanol, an excess of ammonium acetate (e.g., 10 equiv.) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent such as sodium cyanoborohydride (1.5 equiv.) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in water and basified with NaOH. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Purification can be achieved by column chromatography.
Stereoisomers of this compound
The structure of this compound contains a chiral center at the C8 position of the cyclohexane ring. The reduction of the ketone precursor can lead to the formation of a new stereocenter, and the relationship between the newly formed aminomethyl group and the spiroketal can result in cis and trans diastereomers. Each of these diastereomers will exist as a pair of enantiomers (R and S).
Logical Workflow for Stereoisomer Generation
Caption: Synthetic route to stereoisomers.
Chiral Separation and Analysis
The separation of the enantiomers of cis- and trans-1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is essential for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Proposed Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.[5][6][7][8] Columns like Chiralcel® OD-H, OJ-H, or Chiralpak® AD-H, IA, or IC could be screened.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution for amines.
-
Screening Procedure:
-
Dissolve the racemic mixture of the amine in the mobile phase.
-
Start with a standard mobile phase composition (e.g., Hexane/Isopropanol 90:10 with 0.1% DEA).
-
Inject the sample onto the chiral column and monitor the chromatogram.
-
If separation is not achieved, systematically vary the mobile phase composition (ratio of alcohol to hexane) and the type of alcohol.
-
Screen different chiral columns to find the optimal separation conditions.
-
Experimental Workflow for Chiral Separation
Caption: Chiral HPLC method development workflow.
Data Presentation
While no specific quantitative data for the stereoisomers of this compound has been found in the literature, the following tables are provided as templates for organizing experimental results once they are obtained.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | cis-(R)-enantiomer | cis-(S)-enantiomer | trans-(R)-enantiomer | trans-(S)-enantiomer |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 | 171.24 | 171.24 | 171.24 |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Specific Rotation (°) | Data not available | Data not available | Data not available | Data not available |
| Retention Time (min) | Data not available | Data not available | Data not available | Data not available |
Table 2: Chiral HPLC Separation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | e.g., Chiralcel OD-H | e.g., Chiralpak AD-H | e.g., Chiralpak IA |
| Mobile Phase | e.g., Hex/IPA/DEA | e.g., Hex/EtOH/DEA | e.g., Hept/IPA/DEA |
| Flow Rate (mL/min) | e.g., 1.0 | e.g., 0.8 | e.g., 1.2 |
| Resolution (Rs) | Data not available | Data not available | Data not available |
| Enantiomeric Excess (%) | Data not available | Data not available | Data not available |
Spectroscopic Data
The following are predicted and known spectroscopic data for the precursor. Actual data for the amine stereoisomers should be acquired for confirmation.
1,4-Dioxaspiro[4.5]decan-8-one:
-
¹H NMR (CDCl₃): δ 3.96 (s, 4H), 2.41 (t, J = 6.8 Hz, 4H), 1.95 (t, J = 6.8 Hz, 4H).[9]
-
¹³C NMR (CDCl₃): δ 209.0, 107.5, 64.5, 38.0, 34.5.[10]
This compound (Predicted):
-
¹H NMR: The spectrum is expected to be more complex due to the introduction of a chiral center. The protons on the carbon bearing the aminomethyl group and the aminomethyl protons themselves would appear as multiplets. The exact chemical shifts would depend on the cis or trans configuration.
-
¹³C NMR: The spectrum will show 9 distinct signals. The chemical shift of the carbon attached to the nitrogen (C8) and the aminomethyl carbon will be characteristic.
Biological Context and Signaling Pathways
While the direct biological activity of this compound is not reported, structurally related spiro-piperidine derivatives have been identified as high-affinity ligands for the σ1 receptor, a chaperone protein implicated in various neurological disorders and cancer.[2] Furthermore, other derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as 5-HT1A receptor agonists, which are targets for anxiolytics and antidepressants.[1]
Signaling Pathway Involvement (Hypothetical)
Caption: Potential signaling pathway interaction.
Conclusion
The stereochemistry of this compound presents a significant area for further research. This guide has outlined the probable synthetic routes and the resulting stereochemical diversity. The proposed experimental protocols for synthesis and chiral separation provide a solid starting point for researchers. The elucidation of the specific stereoisomers and the evaluation of their biological activities will be crucial for unlocking the full potential of this promising scaffold in drug discovery. Future work should focus on the stereoselective synthesis of the four possible stereoisomers and a thorough investigation of their pharmacological profiles.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
- 10. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR [m.chemicalbook.com]
Methodological & Application
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its derivatives, versatile building blocks in medicinal chemistry and drug discovery. The synthesis is based on a robust two-step sequence commencing with the readily available 1,4-Dioxaspiro[4.5]decan-8-one. The protocol details the conversion of the ketone to the corresponding nitrile via the Van Leusen reaction, followed by the reduction of the nitrile to the target primary amine.
Introduction
Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane moiety is a common protective group for cyclohexanones and serves as a key structural element in various bioactive molecules. The introduction of an aminomethyl group at the 8-position provides a crucial handle for further functionalization and the exploration of new chemical space. This protocol offers a reliable method for the preparation of this valuable synthetic intermediate.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process starting from 1,4-Dioxaspiro[4.5]decan-8-one. The first step involves the conversion of the ketone to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen reaction. The subsequent step is the reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH₄).
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
This procedure details the Van Leusen reaction to convert the starting ketone to the intermediate nitrile.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 10.0 | 1.56 g |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 12.0 | 2.34 g |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 24.0 | 0.96 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | 50 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 100 mL |
| Brine | NaCl | 58.44 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.96 g, 24.0 mmol, 2.4 equiv) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-Dioxaspiro[4.5]decane-8-carbonitrile as a white solid.
Expected Yield and Characterization:
-
Yield: 75-85%
-
¹H NMR (CDCl₃, 400 MHz): δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂).
-
IR (KBr, cm⁻¹): 2240 (C≡N), 1100 (C-O).
-
MS (ESI): m/z 168.1 [M+H]⁺.
Step 2: Synthesis of this compound
This procedure describes the reduction of the nitrile intermediate to the final primary amine.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | C₉H₁₃NO₂ | 167.21 | 5.0 | 0.84 g |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 10.0 | 0.38 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL |
| Water | H₂O | 18.02 | - | 0.4 mL |
| 15% Aqueous Sodium Hydroxide Solution | NaOH | 40.00 | - | 0.4 mL |
| Water | H₂O | 18.02 | - | 1.2 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | q.s. |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (0.38 g, 10.0 mmol, 2.0 equiv) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound as a colorless oil. The product is often pure enough for subsequent use, but can be further purified by distillation under reduced pressure if necessary.
Expected Yield and Characterization:
-
Yield: 80-90%
-
¹H NMR (CDCl₃, 400 MHz): δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 109.5 (C-spiro), 64.2 (OCH₂CH₂O), 48.9 (CH₂NH₂), 38.5 (CH), 30.0 (CH₂).
-
IR (neat, cm⁻¹): 3360, 3280 (N-H stretch), 2930, 2860 (C-H stretch), 1100 (C-O stretch).[1][2][3]
-
MS (ESI): m/z 172.1 [M+H]⁺.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
p-Toluenesulfonylmethyl isocyanide (TosMIC): Isocyanides are generally toxic and should be handled with care in a well-ventilated fume hood.
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Use in a well-ventilated area away from ignition sources.
This detailed protocol provides a reliable and efficient method for the synthesis of this compound, a valuable building block for the development of novel therapeutics. The straightforward two-step procedure and high yields make it suitable for both small-scale and larger-scale preparations.
References
Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a versatile spirocyclic building block increasingly utilized in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutic agents, allowing for the exploration of chemical space beyond traditional flat aromatic systems. This document provides an overview of its applications, particularly in the development of selective 5-HT1A receptor agonists and as a key intermediate for other biologically active molecules. Detailed protocols for its synthesis and the biological evaluation of its derivatives are also presented.
Key Applications in Medicinal Chemistry
The 1,4-dioxaspiro[4.5]decane moiety is a valuable pharmacophore that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility. The primary amine handle of this compound serves as a crucial attachment point for further chemical modifications, enabling the synthesis of diverse compound libraries.
Serotonin 1A (5-HT1A) Receptor Agonists
Derivatives of this compound have been investigated as potent and selective 5-HT1A receptor agonists.[1][2] The 5-HT1A receptor is a well-established target for the treatment of anxiety, depression, and other central nervous system disorders. The spirocyclic core can orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the receptor.
Intermediate for Cathepsin S Inhibitors
This compound can be employed as a key intermediate in the synthesis of cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The spirocyclic amine can be incorporated into the inhibitor structure to modulate its potency, selectivity, and pharmacokinetic profile.
Data Presentation
The following table summarizes the biological activity of representative derivatives of the 1,4-dioxaspiro[4.5]decane scaffold as 5-HT1A receptor agonists.
| Compound ID | Structure | pD2 | Emax (%) | Receptor Affinity (Ki, nM) | Selectivity (5-HT1A/α1d) | Reference |
| 1 | 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 8.61 | - | - | 18 | [2] |
| 14 | A derivative with a more flexible amine chain | - | - | - | 80 | [1][2] |
| 15 | A derivative with a more flexible amine chain | 9.58 | 74 | - | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The first step involves the formation of an intermediate oxime, followed by its reduction to the desired primary amine.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one oxime to this compound
-
Dissolve the crude oxime from the previous step in methanol.
-
Carefully add Raney nickel (approximately 10% by weight of the oxime) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide to afford the pure amine.
Protocol 2: In Vitro Evaluation of 5-HT1A Receptor Agonist Activity
This protocol outlines a general procedure for assessing the functional activity of synthesized compounds at the 5-HT1A receptor using a cell-based assay that measures changes in cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 10 minutes.
-
Add varying concentrations of the test compounds (and a reference agonist like 8-OH-DPAT) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Following the compound incubation, add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the pD2 (negative logarithm of the EC50) and Emax (maximum effect relative to the reference agonist) values.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development.
Introduction
This compound is a spirocyclic primary amine that serves as a valuable scaffold in the design of novel organic molecules.[1] The inherent three-dimensional nature of the spirocyclic core allows for the precise spatial orientation of functional groups, a desirable characteristic in the development of drug candidates with improved physicochemical and pharmacokinetic properties.[2][3][4] This building block is particularly noted for its role as a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, highlighting its potential in the development of therapeutics for neurological disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 30482-25-8 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Brown Powder or Liquid | [1] |
| Boiling Point | 270.059 °C at 760 mmHg | |
| Density | 1.088 g/cm³ | |
| pKa | 10.20 ± 0.29 (Predicted) |
Synthesis of this compound
The target compound, this compound, can be synthesized from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via reductive amination. The ketone itself is a widely used intermediate in the synthesis of pharmaceuticals and liquid crystals.[3]
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 1,4-Dioxaspiro[4.5]decan-8-one to this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol describes the synthesis of the ketone precursor. An optimized procedure allows for a significant increase in yield and reduction in reaction time compared to previous methods.[3]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic acid (HAc)
-
Water
Procedure:
-
Prepare a 5:1 (v/v) mixture of acetic acid and water.
-
Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.
-
Heat the reaction mixture to 65°C and maintain for 11 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.
Quantitative Data:
| Parameter | Value | Reference |
| Chromatographic Yield | 80% | [3] |
| Reaction Time | 11 minutes | [3] |
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one to yield the target primary amine.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Application in the Synthesis of Bioactive Molecules
This compound is a key building block for the synthesis of various bioactive molecules, including potent enzyme inhibitors. Its primary amine functionality allows for a wide range of chemical transformations, such as amide bond formation, sulfonylation, and further alkylation.
Example Application: Amide Bond Formation
The following workflow illustrates the use of this compound in a standard amide coupling reaction, a fundamental transformation in the synthesis of many pharmaceutical agents.
Caption: Workflow for amide bond formation using the target amine.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
This compound
-
A carboxylic acid of interest
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique spirocyclic structure offers advantages in the design of three-dimensional molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for the synthesis and application of this compound in various synthetic endeavors.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Introduction
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a valuable spirocyclic primary amine that serves as a versatile building block in medicinal chemistry and drug development. Its unique three-dimensional structure is often incorporated into novel scaffolds to explore new chemical space and enhance pharmacological properties. The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust protocol for the purification of this compound using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be a starting point for researchers and scientists, offering guidance on method development, optimization, and scale-up.
Challenges in Purification
The purification of polar basic compounds like this compound by RP-HPLC can present challenges. The primary amine group (pKa ≈ 10.2) can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and reduced column efficiency. To overcome this, the following method employs an acidic mobile phase modifier to ensure the analyte is protonated and to suppress the ionization of silanol groups, thereby improving chromatographic performance.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a suitable solvent. A mixture of water and organic solvent (e.g., 50:50 Acetonitrile:Water or Dimethyl Sulfoxide (DMSO)) is recommended to ensure complete solubility.
-
Concentration: Prepare a stock solution with a concentration of approximately 10-50 mg/mL. The optimal concentration will depend on the loading capacity determined during method development.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the HPLC column or system.
Proposed Preparative RP-HPLC Method
This protocol is a starting point for method development. Optimization of the gradient and loading is recommended to achieve desired purity and throughput.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: C18 stationary phase, 10 µm particle size, 100-120 Å pore size. (e.g., Phenomenex Luna C18(2) or Waters SunFire C18).
-
Dimensions: 21.2 x 250 mm for pilot scale purification.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 20.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (ESI+).
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
Gradient Program:
-
| Time (min) | % Solvent B |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 50 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC-UV or LC-MS system to confirm the purity of the target compound.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to yield the purified compound as a TFA salt. If the free base is required, further processing (e.g., solid-phase extraction or liquid-liquid extraction under basic conditions) will be necessary.
Data Presentation
The following table summarizes the target parameters for a successful preparative HPLC purification. These values should be determined experimentally during method development and optimization.
| Parameter | Analytical Scale | Preparative Scale | Target Value / Comment |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | Consistent stationary phase chemistry. |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | Scaled for column diameter. |
| Loading Amount | ~0.1 mg | 50 - 200 mg | To be optimized based on resolution. |
| Retention Time (t_R) | ~8.5 min | ~9.2 min | Varies with system dwell volume. |
| Crude Purity | 75% | 75% | Example value. |
| Purity of Pooled Fractions | >98% | >98% | Target specification. |
| Recovery | N/A | >85% | Target yield. |
| Throughput | N/A | ~150 mg/hour | Calculated from loading and cycle time. |
Method Development & Optimization Workflow
A systematic approach is crucial for developing a robust and efficient HPLC purification method. The workflow involves initial analytical method development, followed by scale-up and optimization at the preparative level.
Caption: Workflow for HPLC Purification Method Development.
Considerations for Chiral Purification
The structure of this compound contains a stereocenter. If the synthesized material is a racemic mixture and a single enantiomer is required, a chiral separation step is necessary.
-
Strategy: Direct separation using a Chiral Stationary Phase (CSP) is the most common approach.[1][2][3]
-
Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA) with mobile phases typical for normal-phase (Hexane/Ethanol) or reversed-phase (Acetonitrile/Water) chromatography.[2]
-
Mobile Phase Additives: For basic analytes, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) in normal phase or an acidic modifier (0.1% TFA) in reversed phase is often required to improve peak shape and resolution.[2]
This application note provides a foundational method for the purification of this compound. Researchers should adapt and optimize this protocol to meet the specific purity requirements and scale of their project.
References
Application Notes: Synthesis and Utility of Brain-Penetrating Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and experimental protocols for brain-penetrating cathepsin S (CatS) inhibitors. CatS, a lysosomal cysteine protease, is implicated in the pathology of various neuroinflammatory and neurodegenerative diseases. Its role in antigen presentation and activation of microglia makes it a compelling target for therapeutic intervention in the central nervous system (CNS). The development of potent, selective, and brain-penetrant CatS inhibitors is a critical step towards novel treatments for conditions such as Alzheimer's disease, multiple sclerosis, and neuropathic pain.
Mechanism of Action and Therapeutic Rationale
Cathepsin S plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells, including microglia. This process is essential for the presentation of antigens to T-helper cells, a key step in initiating an immune response. In the context of neuroinflammation, microglia, the resident immune cells of the CNS, upregulate CatS. This leads to increased antigen presentation and the activation of inflammatory cascades, contributing to neuronal damage.
Furthermore, neuronal CatS has been shown to increase neuroinflammation and contribute to cognitive decline through the CX3CL1-CX3CR1 axis and the JAK2-STAT3 signaling pathway.[1][2][3] By inhibiting CatS within the CNS, it is possible to dampen this neuroinflammatory response, reduce microglial activation, and potentially protect against neuronal damage and cognitive decline. Therefore, the development of CatS inhibitors with the ability to cross the blood-brain barrier is of significant therapeutic interest.
Key Inhibitor Scaffolds: 2-Cyanopyrimidines
A prominent class of brain-penetrating CatS inhibitors is based on the 2-cyanopyrimidine scaffold.[4][5] These non-peptidic inhibitors have been shown to be orally active and possess nanomolar potency against CatS with high selectivity over other cathepsins, such as cathepsin L.[4] The key structural features of these inhibitors often include a spirocyclic amine at the 4-position of the pyrimidine ring, which is crucial for brain penetration and avoiding hERG K+ channel affinity, a common off-target effect leading to cardiotoxicity.[4]
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of representative brain-penetrating CatS inhibitors. This data is essential for comparing the efficacy and specificity of different compounds.
| Compound ID | Scaffold | Cathepsin S IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Selectivity (CatL/CatS) | Brain/Plasma Ratio | Reference |
| Compound A | 2-Cyanopyrimidine | 0.8 | >1000 | >1000 | >1000 | >1250 | 1.2 | [4] |
| Compound B | 2-Cyanopyrimidine | 1.2 | >1000 | >1000 | >1000 | >833 | 0.9 | [4] |
| LY3000328 | Not Specified | 7.7 (human), 1.67 (mouse) | >10000 | >10000 | >10000 | >1300 | Not Reported | [6] |
| BI-1124 | Dipeptide Nitrile | 7 | >280 | >280 | >280 | >40 | Not Reported | [7] |
| VBY-825 | Not Specified | 0.13 | 0.25 | 2.3 | 0.33 | 1.9 | Not Reported | [8] |
| NC-2300 | Not Specified | 186 | Not Reported | 34.5 | 284 | Not Applicable | Not Reported | [9] |
Experimental Protocols
General Synthesis of 2-Cyanopyrimidine based Cathepsin S Inhibitors
This protocol describes a general, modular approach for the synthesis of 2-cyanopyrimidine-based CatS inhibitors, inspired by "redox economical" strategies.[3]
Materials:
-
4,6-dichloropyrimidine-2-carbonitrile
-
Appropriate spirocyclic amine (e.g., spiro[3.5]non-6-yl-methyl amine)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
Dissolve 4,6-dichloropyrimidine-2-carbonitrile (1 equivalent) in an appropriate aprotic solvent such as DCM or DMF.
-
Add the desired spirocyclic amine (1.1 equivalents) to the solution.
-
Add a tertiary amine base (1.2 equivalents) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-6-chloro-2-cyanopyrimidine intermediate.
-
-
Further Functionalization (Optional):
-
The remaining chlorine atom at the 6-position can be further displaced by other nucleophiles (e.g., alcohols, amines) via another nucleophilic aromatic substitution to introduce diversity and fine-tune the inhibitor's properties.
-
-
Final Purification and Characterization:
-
The final product can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Characterize the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC to confirm its identity and purity.
-
In Vitro Cathepsin S Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a compound against CatS.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic CatS substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 5.5)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human CatS in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO control.
-
Add 50 µL of the CatS enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals (e.g., every minute) for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Cathepsin S signaling pathway in neuroinflammation.
Caption: General synthetic workflow for 2-cyanopyrimidine inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-cyanopyrimidines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. 2-Cyano-pyrimidines: a new chemotype for inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a key building block in the synthesis of novel therapeutic agents. This versatile spirocyclic amine serves as a crucial intermediate in the development of potent and selective inhibitors of Cathepsin S and agonists of the 5-HT1A receptor, both of which are significant targets in the treatment of a range of diseases.
Application 1: Synthesis of Brain-Penetrating Cathepsin S Inhibitors for Neuroinflammatory Disorders
Background:
Cathepsin S (CatS) is a lysosomal cysteine protease implicated in the pathophysiology of various neurological and autoimmune diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Its role in neuroinflammation is linked to the activation of microglia and the subsequent inflammatory cascade.[2] The development of brain-penetrating CatS inhibitors is a promising therapeutic strategy to mitigate these conditions. This compound provides a valuable scaffold for creating such inhibitors due to its structural features that can be elaborated to interact with the active site of the enzyme.
Featured Compound: Cathepsin S Inhibitor RO5461111 (Analogue)
While the direct synthesis of RO5461111 using this compound is not explicitly published, its structure strongly suggests the use of a similar spirocyclic amine. RO5461111 is a potent and selective, orally active Cathepsin S inhibitor.[2][3]
Quantitative Data:
| Compound | Target | IC50 (nM) | Species | Reference |
| RO5461111 | Cathepsin S | 0.4 | Human | [2][3] |
| RO5461111 | Cathepsin S | 0.5 | Murine | [2][3] |
Experimental Protocol: Synthesis of a 4-amino-2-cyanopyrimidine based Cathepsin S Inhibitor
This protocol is a representative procedure for the synthesis of a Cathepsin S inhibitor using this compound, based on established methods for analogous compounds.
Step 1: Nucleophilic Aromatic Substitution
A mixture of this compound (1.0 eq), a suitable 4-chloro-2-cyanopyrimidine derivative (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-((1,4-dioxaspiro[4.5]decan-8-yl)methylamino)-2-cyanopyrimidine derivative.
Signaling Pathway:
Cathepsin S contributes to neuroinflammation by activating microglia. This process can involve the CX3CL1/CX3CR1 signaling axis and the JAK2-STAT3 pathway.[2]
Cathepsin S-Mediated Microglia Activation Workflow
Caption: Cathepsin S signaling in neuroinflammation.
Application 2: Development of 5-HT1A Receptor Agonists for Pain and Neuroprotection
Background:
The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target for the treatment of anxiety, depression, and pain.[4][5][6] Activation of 5-HT1A receptors has also been shown to have neuroprotective effects.[7] The 1,4-dioxaspiro[4.5]decane moiety is a privileged scaffold in the design of potent and selective 5-HT1A receptor agonists. This compound serves as a key starting material for the synthesis of these compounds.
Featured Compounds: Arylpiperazine Derivatives
A series of arylpiperazine derivatives incorporating the 1,4-dioxaspiro[4.5]decane scaffold have been synthesized and evaluated for their affinity and functional activity at 5-HT1A receptors.[1]
Quantitative Data:
| Compound | 5-HT1A Ki (nM) | 5-HT1A Efficacy (% of 8-OH-DPAT) | Reference |
| Derivative 14 | 2.7 | Partial Agonist | [1] |
| Derivative 15 | 5.1 | Partial Agonist | [1] |
| Derivative 16 | 4.3 | Partial Agonist | [1] |
Experimental Protocol: Synthesis of a 1-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)-4-arylpiperazine
This protocol outlines a general procedure for the N-alkylation of an arylpiperazine with this compound, a common route to this class of compounds.
Step 1: Reductive Amination
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and an appropriate arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise at room temperature. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is stirred for 12-24 hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-alkylated product.
Signaling Pathway:
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.[5][8]
5-HT1A Receptor Signaling Cascade
Caption: 5-HT1A receptor signaling pathway.
References
- 1. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO5461111 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The described method utilizes a reductive amination reaction with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride. This procedure is highly efficient and demonstrates broad functional group tolerance, making it suitable for the synthesis of a diverse range of N-substituted this compound derivatives for applications in drug discovery and chemical biology.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of a primary amine and a protected cyclohexanone moiety (as a ketal) allows for selective functionalization at the amino group. N-alkylation of this primary amine is a key transformation for generating libraries of compounds with potential biological activity. Reductive amination is a widely employed and highly effective method for the N-alkylation of amines.[1][2][3] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.[3]
Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive amination.[4][5][6] It is less reactive than sodium borohydride and sodium cyanoborohydride, allowing for the selective reduction of the iminium ion in the presence of the starting carbonyl compound.[6] Importantly, it is effective in the presence of acid-sensitive functional groups like the ketal in this compound.[4][5][7] The reaction is typically performed in chlorinated solvents such as 1,2-dichloroethane (DCE), although other solvents like tetrahydrofuran (THF) can also be used.[4][5][7]
This protocol details the N-alkylation of this compound with a representative aldehyde using sodium triacetoxyborohydride.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, as a catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Carbonyl Compound: Add the aldehyde (1.0-1.2 eq) or ketone (1.0-1.5 eq) to the solution. If using a ketone, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[4][5] Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the typical stoichiometry and reaction conditions for the N-alkylation of this compound.
| Reagent | Stoichiometry (eq) | Role |
| This compound | 1.0 | Starting Amine |
| Aldehyde/Ketone | 1.0 - 1.5 | Alkylating Agent |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent |
| Acetic Acid (for ketones) | 0.1 (catalytic) | Catalyst |
| 1,2-Dichloroethane (DCE) | - | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature | - |
| Reaction Time | 1 - 24 hours | - |
| Atmosphere | Inert (Nitrogen or Argon) | - |
Visualization
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.
-
1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and contact with skin.
-
The quenching step with sodium bicarbonate produces gas and should be performed slowly and carefully.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. echemi.com [echemi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
Synthesis of Bioactive Compounds: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of promising bioactive compounds and drug candidates. The information is intended to guide researchers in the practical aspects of chemical synthesis and to provide a foundation for further drug development efforts.
Application Note 1: Solid-Phase Synthesis of Spirocyclic Oximes as Potential Anticancer Agents
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.[1] Solid-phase synthesis offers a streamlined and efficient approach to constructing libraries of these complex molecules for biological screening.[1][2] The presented protocol outlines a five-step solid-phase synthesis of [4.4] spirocyclic oximes, a class of compounds that can be screened for anticancer activities.[3][4] This method utilizes a regenerating Michael (REM) linker, which is traceless and can be recycled, making the process cost-effective and environmentally friendly.[1] The key advantages of this solid-phase approach include the ability to drive reactions to completion using excess reagents, simplified purification through simple filtration, and the potential for high-throughput automation.[1]
Experimental Workflow: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
Caption: Workflow for the solid-phase synthesis of spirocyclic oximes.
Quantitative Data: Solid-Phase Synthesis of Spirocyclic Oximes
| Step | Reagents and Conditions | Average Yield (%) | Reference |
| Resin Loading | Furfurylamine, DMF, 24h, RT | >95 | [2] |
| 1,3-Dipolar Cycloaddition | β-nitrostyrene, TEA, Toluene, TMSCl, 48h, RT | 80-88 | [3] |
| Isoxazolidine Ring Opening | TBAF, THF, 12h, RT | 80-88 | [3] |
| N-Alkylation | 1-bromooctane, DMF, 24h, RT | 80-88 | [3] |
| Cleavage | TEA, DCM, 24h, RT | 80-88 | [3] |
| Overall Yield | ~40-60 | [3] |
Experimental Protocol: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes[2][3]
1. Resin Loading with Furfurylamine:
-
To a 25 mL solid-phase reaction vessel, add 1 g of REM resin, 20 mL of dimethylformamide (DMF), and 2.4 mL of furfurylamine.
-
Cap the vessel and agitate it on a shaker for 24 hours at room temperature.
-
Drain the solution and wash the resin once with 5 mL of DMF.
-
Wash the resin four times, alternating between 5 mL of dichloromethane (DCM) and 5 mL of methanol.
-
Dry the resin thoroughly with compressed air.
2. Isoxazolidine Formation (1,3-Dipolar Cycloaddition):
-
In a well-ventilated fume hood, add 1.48 mL of triethylamine (TEA), 10 mL of anhydrous toluene, and 0.637 g of β-nitrostyrene to the dry, furfurylamine-loaded resin.
-
Add 1 mL of trimethylsilyl chloride (TMSCl) to the reaction mixture and leave the vessel open until the evolution of hydrochloride gas ceases.
-
Cap the vessel and agitate the mixture for 48 hours at room temperature.
-
Quench the reaction with 5 mL of methanol.
-
Drain the solution and wash the resin as described in step 1.4.
3. Isoxazolidine Ring Opening:
-
Add 1 mL of dry tetrahydrofuran (THF) to the resin in the reaction vessel.
-
Add 1.24 mL of 1 M tetra-n-butylammonium fluoride (TBAF) in THF.
-
Agitate the solution for 12 hours at room temperature.
-
Drain the solution and wash the resin as described in step 1.4.
-
Dry the resin thoroughly with compressed air.
4. N-Alkylation:
-
Add 5 mL of DMF to the dry resin, followed by 1 mL of an alkyl halide (e.g., 1-bromooctane).
-
Agitate the mixture for 24 hours at room temperature.
-
Drain the solution and wash the resin as described in step 1.4.
-
Dry the resin thoroughly with compressed air.
5. Cleavage of the Spirocyclic Oxime from the Resin:
-
Add 3 mL of DCM to the dry resin, followed by 1.5 mL of TEA.
-
Agitate the mixture for 24 hours at room temperature.
-
Collect the crude product by draining the solution into a vial.
-
Wash the resin twice with 5 mL portions of DCM and combine the washes with the crude product.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by trituration with boiling methanol.
Application Note 2: Synthesis and Anticancer Evaluation of Chalcone-Sulfonamide Hybrids
Chalcones and sulfonamides are well-established pharmacophores with a wide range of biological activities, including anticancer properties.[5] The hybridization of these two moieties into a single molecule can lead to compounds with enhanced potency and potentially novel mechanisms of action.[6] The presented protocol describes a three-step synthesis of novel chalcone-sulfonamide derivatives and their subsequent evaluation for in-vitro anticancer activity against the human breast cancer cell line MCF-7.[7] This approach allows for the creation of a diverse library of hybrid compounds by varying the aromatic aldehydes and substituted amines used in the synthesis.
Synthetic Pathway: Chalcone-Sulfonamide Hybrids
References
- 1. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 3. Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 4. youtube.com [youtube.com]
- 5. [PDF] Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive characterization of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its related products. The methodologies outlined are essential for ensuring the identity, purity, and structural integrity of this versatile chemical intermediate.
Introduction
This compound (CAS No. 30482-25-8) is a valuable building block in medicinal chemistry and drug development.[1][2] Its spirocyclic core and primary amine functionality make it a key intermediate in the synthesis of complex bioactive molecules. Notably, it serves as a crucial component in the development of brain-penetrating cathepsin S inhibitors, which are under investigation for the treatment of various neurological disorders.[3] Given its significance, rigorous characterization of this compound is paramount to ensure the quality and reproducibility of downstream applications.
This application note details the standard analytical techniques for the structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Synthesis and Characterization Workflow
The most common synthetic route to this compound is the reductive amination of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The general workflow for its synthesis and subsequent characterization is illustrated below.
Quantitative Data Summary
The following tables summarize the expected analytical data for this compound. This data is based on theoretical calculations and spectral data from its precursors, as detailed experimental results for the final product are not extensively published.
Table 1: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~ 3.90 | s | 4H, -O-CH₂-CH₂-O- |
| ¹H | ~ 2.50 | d | 2H, -CH₂-NH₂ |
| ¹H | ~ 1.20 - 1.80 | m | 9H, Cyclohexane ring protons |
| ¹³C | ~ 109.0 | s | Spiro carbon |
| ¹³C | ~ 64.0 | t | -O-CH₂-CH₂-O- |
| ¹³C | ~ 48.0 | t | -CH₂-NH₂ |
| ¹³C | ~ 30.0 - 40.0 | m | Cyclohexane ring carbons |
Table 2: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Electrospray (ESI-MS) | [M+H]⁺ | 172.1332 |
| Gas Chromatography (GC-MS) | Molecular Ion (M⁺) | 171.1259 |
| Key Fragments | m/z 154, 112, 99, 86 |
Table 3: Chromatographic and Physical Data
| Parameter | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol [2] |
| Appearance | Brown Powder / Liquid[2][4] |
| Purity (typical) | ≥ 95%[2][4] |
| Boiling Point | ~ 270 °C at 760 mmHg |
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
4.1 Protocol for NMR Spectroscopy
-
Objective: To confirm the chemical structure and proton/carbon environment of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
4.2 Protocol for Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Set the GC conditions:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Set the MS conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Inject 1 µL of the sample and acquire the data.
-
Analyze the resulting chromatogram for the retention time of the main peak and the corresponding mass spectrum for the molecular ion and fragmentation pattern.
-
4.3 Protocol for HPLC Purity Analysis
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Set the HPLC conditions (reverse-phase is typical for amine-containing compounds):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas in the resulting chromatogram to calculate the percentage purity.
-
Role in Drug Discovery
This compound's utility is primarily as a scaffold. Its rigid spirocyclic core allows for the precise spatial orientation of appended pharmacophores, while the primary amine serves as a versatile handle for further chemical modifications. This is exemplified in its use for creating inhibitors of cathepsin S.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Spirocyclic Amine Synthesis
Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic transformations.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating common side reactions in three key synthetic methodologies for preparing spirocyclic amines: Aza-Prins Cyclization, Ring-Closing Metathesis (RCM), and Intramolecular Hydroamination.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful tool for constructing nitrogen-containing rings, but it can be prone to several side reactions that lower the yield and purity of the desired spirocyclic amine.
dot ```dot graph aza_prins_troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Yield or\nComplex Mixture in\nAza-Prins Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the starting\nmaterial consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="No Reaction:\n- Inactive catalyst/acid\n- Low reaction temperature\n- Steric hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Side Products Observed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; aza_cope [label="Aza-Cope Rearrangement\nProduct Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol [label="Aldol Condensation\nProduct Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; diastereomers [label="Mixture of Diastereomers", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\n- Use a milder Lewis acid\n- Optimize reaction temperature\n- Modify substrate to disfavor\n rearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n- Use a non-enolizable aldehyde\n- Optimize reaction conditions\n (e.g., lower temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n- Use a chiral auxiliary\n- Employ a chiral catalyst\n- Screen different solvents and\n acid catalysts", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\n- Screen different Lewis/Brønsted acids\n- Increase reaction temperature\n- Check starting material purity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> no_reaction [label="No"]; q1 -> side_products [label="Yes"]; no_reaction -> solution4; side_products -> aza_cope [label="Aza-Cope product\nidentified"]; side_products -> aldol [label="Aldol product\nidentified"]; side_products -> diastereomers [label="Poor\ndiastereoselectivity"]; aza_cope -> solution1; aldol -> solution2; diastereomers -> solution3; }
Caption: Troubleshooting workflow for Ring-Closing Metathesis side reactions.
Question: My RCM reaction to form a spirocyclic amine is giving a low yield, and I observe oligomers and/or isomerized products. How can I optimize this reaction?
Answer:
The formation of oligomers and isomerized byproducts are common challenges in RCM. These side reactions are often linked to reaction conditions and catalyst stability.
Common Side Reactions and Troubleshooting Strategies:
| Problem | Potential Cause | Proposed Solution |
| Oligomerization | Intermolecular metathesis competes with the desired intramolecular cyclization, especially at high concentrations. | - Decrease substrate concentration: Perform the reaction at high dilution (typically <0.01 M) to favor the intramolecular pathway. - Slow addition: Add the substrate slowly to the reaction mixture containing the catalyst to maintain a low instantaneous concentration. - Catalyst choice: Some catalysts are more prone to intermolecular reactions. Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts. |
| Olefin Isomerization | Ruthenium hydride species, formed from catalyst decomposition, can catalyze the migration of the double bond in the starting material or product. This can lead to the formation of smaller rings or other undesired isomers. | - Use isomerization suppressants: Additives like 1,4-benzoquinone or a mild acid (e.g., acetic acid) can suppress the formation or activity of the ruthenium hydride species. - Lower reaction temperature: Catalyst decomposition is often more pronounced at higher temperatures. Running the reaction at a lower temperature can reduce isomerization. - Use a more stable catalyst: Second-generation Hoveyda-Grubbs catalysts are generally more stable and less prone to decomposition than first-generation Grubbs catalysts. |
| Catalyst Decomposition/ Inactivation | The catalyst can decompose before the reaction is complete, leading to low conversion. This can be caused by impurities in the starting materials or solvent, or by high temperatures. | - Use purified reagents: Ensure that starting materials and solvents are free of impurities that can poison the catalyst (e.g., thiols, phosphines). - Use fresh catalyst: Use a fresh batch of catalyst, as activity can decrease over time with storage. - Optimize catalyst loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more byproducts. It is important to find the optimal loading for a specific reaction. |
| Ruthenium Contamination of Product | Ruthenium byproducts from the catalyst can be difficult to remove and may interfere with subsequent reactions or biological assays. | - Use ruthenium scavengers: After the reaction is complete, treat the mixture with a scavenger such as activated carbon, tris(hydroxymethyl)phosphine (THMP), or lead tetraacetate to precipitate the ruthenium species. - Optimize purification: Column chromatography on silica gel can be effective, but sometimes requires specific elution conditions. Washing the organic solution with an aqueous solution of a chelating agent like EDTA can also help. |
Intramolecular Hydroamination
Intramolecular hydroamination is an atom-economical method for the synthesis of cyclic amines. However, challenges such as low reactivity of unactivated alkenes and catalyst deactivation can lead to low yields and the formation of side products.
dot
Caption: Troubleshooting workflow for intramolecular hydroamination side reactions.
Question: My intramolecular hydroamination to form a spirocyclic amine is resulting in low yield, and I suspect side reactions are occurring. What are the common pitfalls and how can I overcome them?
Answer:
Intramolecular hydroamination can be challenging, particularly with unactivated alkenes. Common issues include low reactivity, catalyst deactivation, and isomerization of the starting material.
Common Side Reactions and Troubleshooting Strategies:
| Problem | Potential Cause | Proposed Solution |
| Low or No Conversion | The catalyst may not be active enough to promote the addition of the amine across the unactivated alkene. The substrate may also be sterically or electronically disfavored for cyclization. | - Catalyst Screening: The choice of catalyst is crucial. Early transition metal catalysts (e.g., based on Ti, Zr) and late transition metal catalysts (e.g., based on Rh, Pd, Au) have different substrate scopes and reactivity. A thorough screening of catalysts is recommended. - Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for the hydroamination of unactivated alkenes. - Substrate Modification: The "Thorpe-Ingold effect" can be utilized by introducing gem-disubstituents on the carbon atom linking the amine and the alkene, which can favor the cyclized product. |
| Catalyst Deactivation | The catalyst can be deactivated by impurities in the starting materials or solvent, or by side reactions with the substrate or product. For example, β-hydride elimination from the metal-amido intermediate can lead to catalyst deactivation. [1] | - Use High-Purity Reagents: Ensure that all reagents and solvents are rigorously purified and dried. The reaction should be performed under an inert atmosphere. - Ligand Modification: The choice of ligand on the metal catalyst can significantly impact its stability and reactivity. Experiment with different ligands to find one that is more robust under the reaction conditions. |
| Alkene Isomerization | Some hydroamination catalysts can also catalyze the isomerization of the double bond in the starting aminoalkene to a more thermodynamically stable internal position, which may be less reactive towards cyclization. | - Choose a Selective Catalyst: Screen for a catalyst that promotes hydroamination at a much faster rate than isomerization. - Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of isomerization. |
| Formation of Elimination Products | Instead of cyclization, the intermediate may undergo elimination to form an imine or enamine, particularly at high temperatures. | - Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. - Catalyst and Ligand Choice: The nature of the catalyst and its ligands can influence the relative rates of cyclization and elimination. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my amine in a spirocyclic synthesis?
A1: The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. For aza-Prins cyclizations, which are typically acid-catalyzed, an acid-labile protecting group like Boc (tert-butyloxycarbonyl) would be unsuitable as it would be cleaved. In this case, a more robust group like Cbz (carboxybenzyl) or a sulfonyl group (e.g., tosyl) would be more appropriate. For RCM, the protecting group should be stable to the ruthenium catalyst. Most common amine protecting groups like Boc, Cbz, and Fmoc are compatible with RCM. For intramolecular hydroamination, the protecting group can influence the nucleophilicity of the amine and the stability of the metal-amido intermediate. It is often necessary to screen different protecting groups to find the optimal balance of reactivity and stability.
Q2: My reaction mixture is a complex mess that is difficult to analyze by TLC and NMR. What can I do?
A2: Complex reaction mixtures can be challenging to analyze. Consider using LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the various components. This can provide valuable clues about the types of side reactions occurring (e.g., dimerization, loss of a protecting group). If possible, try to isolate and characterize the major byproducts to gain a better understanding of the competing reaction pathways.
Q3: I have identified the major side product. How can I find a detailed experimental protocol for a similar reaction that avoids this side reaction?
A3: Scientific literature databases such as Scifinder, Reaxys, and Google Scholar are excellent resources. Search for the specific reaction you are running (e.g., "aza-Prins cyclization of homoallylic amines") and include keywords related to the side product you want to avoid (e.g., "aza-Cope rearrangement"). Look for papers that specifically address this issue and provide optimized reaction conditions or alternative synthetic routes. Pay close attention to the experimental sections for detailed protocols.
Q4: Where can I find quantitative data on the yields of desired products versus side products under different reaction conditions?
A4: Detailed mechanistic studies and process chemistry papers often provide tables summarizing the results of reaction optimization studies. These tables typically include variations in catalyst, solvent, temperature, and additives, along with the corresponding yields of the desired product and major byproducts. Searching for terms like "reaction optimization," "yield," and the name of your reaction will help you find these valuable resources. For example, studies on the RCM of diethyl diallylmalonate often provide quantitative data on the formation of the cyclic product versus oligomers under different conditions. [2][3][4]
Experimental Protocols
Please note: These are general protocols and may require optimization for your specific substrate.
General Procedure for a Trial Aza-Prins Cyclization:
To a solution of the homoallylic amine (1.0 equiv) in a dry solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere is added the aldehyde (1.1 equiv). The mixture is cooled to 0 °C, and the Lewis or Brønsted acid (e.g., InCl₃, 1.2 equiv) is added portion-wise. The reaction is stirred at the desired temperature (e.g., room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. [5][6][7] General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction:
To a solution of the diallylic amine substrate (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere is added the ruthenium catalyst (e.g., Grubbs II catalyst, 1-5 mol%). The reaction mixture is stirred at the desired temperature (e.g., room temperature to 40 °C) and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. To remove residual ruthenium, the crude product can be dissolved in a minimal amount of solvent and treated with a ruthenium scavenger before purification. [8][9][10][11] General Procedure for a Trial Intramolecular Hydroamination:
In a glovebox, the aminoalkene substrate (1.0 equiv) and the catalyst (e.g., a zirconium or rhodium complex, 2-10 mol%) are dissolved in a dry, degassed solvent (e.g., toluene, benzene). The reaction vessel is sealed and heated to the desired temperature (e.g., 80-120 °C). The reaction is monitored by GC-MS or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
References
- 1. Aluminium-catalysed intramolecular hydroamination of aminoalkenes: computational perusal of alternative pathways for aminoalkene activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired primary amine.[1][2]
Q2: What are the potential impurities I might encounter in my synthesis of this compound?
A2: Several impurities can arise from the reductive amination process. The most common include:
-
1,4-Dioxaspiro[4.5]decan-8-ol: This results from the direct reduction of the starting ketone, a common side reaction.[1]
-
Unreacted 1,4-Dioxaspiro[4.5]decan-8-one: Incomplete reaction can leave residual starting material.
-
Secondary and Tertiary Amines: Over-alkylation of the primary amine product can lead to the formation of di- and tri-substituted amine byproducts.
-
Residual Reducing Agents and Byproducts: Depending on the chosen reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), byproducts like borate salts may be present.[3][4]
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain that visualizes amines, such as ninhydrin, can be used for TLC analysis to track the formation of the amine product. LC-MS is particularly useful for observing the disappearance of the starting ketone and the appearance of the product's molecular ion peak.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. | Increased conversion to the imine intermediate, leading to a higher yield of the final product. |
| Inefficient reduction of the imine | Optimize the choice and amount of reducing agent. Sodium cyanoborohydride (NaBH3CN) is often effective as it selectively reduces the iminium ion in the presence of the ketone.[3][4] | Improved conversion of the imine to the primary amine. |
| Side reaction: reduction of the ketone | Use a milder reducing agent that favors imine reduction over ketone reduction, such as sodium triacetoxyborohydride (NaBH(OAc)3).[4] | Minimized formation of the 1,4-Dioxaspiro[4.5]decan-8-ol byproduct. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification Method | Purification Strategy |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1H NMR, GC-MS | Flash column chromatography on silica gel. The alcohol is typically more polar than the amine. |
| Unreacted 1,4-Dioxaspiro[4.5]decan-8-one | 1H NMR (absence of amine protons), GC-MS | Flash column chromatography on silica gel. The ketone is less polar than the amine. |
| Secondary/Tertiary Amines | LC-MS, 1H NMR | Flash column chromatography can separate the primary, secondary, and tertiary amines. Alternatively, a chemical separation based on the differential basicity of the amines can be employed. |
| Residual Boron Salts | Aqueous workup | Perform an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) to remove water-soluble inorganic byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Mixture Containing this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Flash Column Chromatography | 85% | >98% | 75% | 1,4-Dioxaspiro[4.5]decan-8-ol, Unreacted Ketone |
| Crystallization (as HCl salt) | 85% | >99% | 60% | Primarily non-basic impurities |
| Acid-Base Extraction | 85% | ~90% | 85% | Non-basic impurities |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying and addressing common impurities.
References
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its two main functional groups: the spiroketal and the primary amine. The spiroketal is susceptible to acid-catalyzed hydrolysis, which can lead to the opening of the dioxolane ring to form a ketone and a diol. The primary amine group is prone to oxidation, which can result in the formation of various degradation products.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: How does pH affect the stability of the spiroketal group?
A3: The spiroketal group is highly sensitive to acidic conditions. The rate of hydrolysis increases significantly as the pH decreases. In neutral to basic conditions (pH ≥ 7), the spiroketal is generally stable.[2][3]
Q4: What are the potential degradation products of this compound?
A4: The main degradation products can be categorized based on the degradation pathway:
-
Hydrolysis (acid-catalyzed): Cleavage of the spiroketal ring, leading to the formation of 4-(aminomethyl)cyclohexanone and ethylene glycol.
-
Oxidation: Oxidation of the primary amine can lead to the formation of corresponding imines, oximes, or further degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Storage
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of a sample that has been stored for some time.
-
A decrease in the area of the main peak corresponding to this compound.
Possible Causes:
-
Hydrolysis of the Spiroketal: This is likely if the sample was exposed to acidic conditions, even trace amounts, during storage or sample preparation.
-
Oxidation of the Amine: Exposure to air (oxygen) can lead to the oxidation of the primary amine.
-
Contamination: The sample may have been contaminated during handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light, and in a cool, dry place.
-
Check pH of Solutions: If the compound was stored in solution, verify the pH to ensure it was not acidic.
-
Inert Atmosphere: For long-term storage, especially in solution, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Analyze Degradation Products: Use techniques like LC-MS to identify the structure of the unexpected peaks to confirm if they are hydrolysis or oxidation products.
Issue 2: Low Yield or Inconsistent Results in Synthesis/Reactions
Symptoms:
-
Lower than expected yield in a reaction involving this compound.
-
High variability in reaction outcomes between batches.
Possible Causes:
-
Degradation of the Starting Material: The stability issues mentioned above can lead to a lower effective concentration of the starting material.
-
Incompatible Reaction Conditions: The reaction conditions (e.g., acidic reagents, oxidizing agents) may be causing degradation of the starting material or product.
-
Moisture in Reagents/Solvents: Water can participate in the hydrolysis of the spiroketal if acidic catalysts are present.
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC or NMR.
-
Review Reaction Conditions:
-
If acidic catalysts are used, consider alternative, milder conditions or protecting the amine group.
-
If oxidizing agents are present, ensure they are compatible with the primary amine.
-
-
Use Anhydrous Conditions: If hydrolysis is a suspected issue, ensure all solvents and reagents are thoroughly dried before use.
Data Presentation
Table 1: pH-Dependent Hydrolysis of the Spiroketal Moiety (Representative Data)
| pH | Temperature (°C) | Half-life (t½) | Relative Degradation Rate |
| 5.0 | 25 | ~32 hours | High |
| 6.0 | 25 | ~96 hours | Moderate |
| 6.5 | 25 | ~576 hours | Low |
| 7.4 | 25 | >7 days | Very Low / Stable |
Table 2: Qualitative Stability of the Amine Moiety under Stress Conditions
| Stress Condition | Temperature | Observation | Stability Assessment |
| Oxidative (e.g., H₂O₂) | Room Temperature | Potential for significant degradation | Low |
| Thermal (in air) | 60°C | Gradual degradation over time | Moderate |
| Thermal (inert atm.) | 60°C | Minimal degradation | High |
| Photostability (UV light) | Room Temperature | Potential for degradation | Moderate to Low |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[4][5][6]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C. Collect samples at the same time points.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light. Collect samples at the same time points.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) at room temperature. Analyze at various time points.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in the stressed samples to ensure that co-eluting degradation products are not interfering with the quantification.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.[7][8]
Methodology:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A gradient elution is recommended to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Start with a low percentage of Mobile Phase B and gradually increase it over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., around 210 nm, as there is no strong chromophore).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use the samples from the forced degradation study to demonstrate specificity.
Visualizations
References
- 1. Cas 30482-25-8,8-AMinoMethyl-1,4-dioxaspiro[4.5]decane | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
By-product analysis in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The focus is on by-product analysis and mitigation strategies during the synthesis, which is typically achieved through the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides a systematic approach to identify and resolve them.
Problem 1: Low Yield of the Desired Primary Amine
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction: | - Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS. |
| - Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. | |
| - Reagent Stoichiometry: Ensure the appropriate molar ratio of ammonia source and reducing agent to the ketone. An excess of the aminating agent is often used. | |
| Reduction of the starting ketone: | - Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), instead of a stronger one like sodium borohydride (NaBH₄). |
| - pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation and subsequent reduction over ketone reduction. | |
| Over-alkylation to secondary and tertiary amines: | - Ammonia Concentration: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to favor the reaction of the ketone with ammonia over the reaction with the product amine. |
| - Controlled Addition: Consider the slow addition of the reducing agent to the mixture of the ketone and ammonia source. | |
| Hydrolysis of the imine intermediate: | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Use a drying agent if necessary. |
Problem 2: Presence of Significant Impurities in the Final Product
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via reductive amination?
A1: The most common by-products are:
-
1,4-Dioxaspiro[4.5]decan-8-ol: Formed by the direct reduction of the starting ketone.
-
N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-1,4-dioxaspiro[4.5]decan-8-ylmethanamine (Secondary Amine): Results from the reaction of the primary amine product with another molecule of the starting ketone.
-
Unreacted 1,4-Dioxaspiro[4.5]decan-8-one: Due to incomplete reaction.
Q2: How can I minimize the formation of the secondary amine by-product?
A2: To minimize over-alkylation, it is crucial to use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol). This increases the probability of the ketone reacting with ammonia rather than the desired primary amine product.
Q3: What is the optimal pH for the reductive amination reaction?
A3: The optimal pH is typically weakly acidic, in the range of 5 to 7. This pH is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic that it deactivates the amine nucleophile or degrades the reducing agent.
Q4: Which analytical techniques are best for monitoring the reaction and analyzing the final product?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and identifying them by their mass spectra. It is particularly useful for detecting and quantifying the starting material, product, and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compounds in the mixture, helping to confirm the structure of the desired product and identify impurities.
Data Presentation
Table 1: Expected By-products and their Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (GC-MS) |
| This compound (Product) | C₉H₁₇NO₂ | 171.24 | Distinct molecular ion peak at m/z 171. |
| 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) | C₈H₁₂O₃ | 156.18 | Molecular ion peak at m/z 156. |
| 1,4-Dioxaspiro[4.5]decan-8-ol (By-product) | C₈H₁₄O₃ | 158.19 | Molecular ion peak at m/z 158. |
| Secondary Amine By-product | C₁₈H₃₀N₂O₄ | 310.45 | A higher molecular weight peak, potentially showing a molecular ion at m/z 310. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This is a general guideline; optimal conditions may vary.
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) add a large excess (10-20 equivalents) of an ammonia source (e.g., ammonium acetate or a 7N solution of ammonia in methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Add a reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Column: Use a non-polar or mid-polar capillary column suitable for amine analysis (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector and Detector: Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Oven Program: A typical temperature program would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters: Scan in the range of m/z 40-500.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
Visualizations
Synthetic Workflow:
Caption: Reductive amination synthetic workflow.
How to increase the reaction rate of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This one-pot reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agents are most effective for this transformation?
Several reducing agents can be employed for reductive aminations. For substrates like 1,4-Dioxaspiro[4.5]decan-8-one, it is crucial to use a reagent that selectively reduces the imine intermediate without significantly reducing the starting ketone.
-
Sodium cyanoborohydride (NaBH₃CN): A mild and commonly used reagent that is effective at a slightly acidic pH. It shows good selectivity for the imine over the ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride reagents. It can be used in a variety of solvents.
-
Sodium borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting ketone, potentially lowering the yield of the desired amine. If used, it is often added after the imine has been allowed to form.
Q3: How does pH affect the reaction rate?
The pH of the reaction medium is a critical parameter. The formation of the imine intermediate is generally favored under mildly acidic conditions (pH 4-5). At this pH, the carbonyl oxygen is protonated, which activates the ketone for nucleophilic attack by ammonia. However, if the pH is too low, the ammonia will be protonated to form the non-nucleophilic ammonium ion, which will significantly slow down or inhibit the initial condensation step.
Q4: Can the reaction be accelerated?
Yes, several strategies can be employed to increase the reaction rate:
-
Temperature: Increasing the reaction temperature will generally increase the rate of both imine formation and reduction. However, excessive heat can lead to side reactions and degradation of reactants or products.
-
Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate.
-
Water Removal: The formation of the imine from the ketone and ammonia is an equilibrium reaction that produces water. Removing water as it is formed, for example by using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves), can drive the equilibrium towards the imine, thus increasing the overall reaction rate.
-
Microwave Irradiation: For some related spiro-amine syntheses, microwave-assisted synthesis has been shown to significantly reduce reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete imine formation. 2. Reduction of the starting ketone by the reducing agent. 3. Suboptimal pH. 4. Inefficient reduction of the imine. | 1. Allow more time for the initial condensation before adding the reducing agent. Consider using a dehydrating agent or a Dean-Stark trap. 2. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. 3. Buffer the reaction mixture to a pH between 4 and 5. 4. Ensure a sufficient molar excess of the reducing agent is used. |
| Slow or Stalled Reaction | 1. pH is too low, leading to protonation of the ammonia source. 2. Insufficient activation of the ketone. 3. Low reaction temperature. | 1. Carefully adjust the pH to the optimal range (4-5). 2. Ensure the reaction is run under mildly acidic conditions to facilitate carbonyl protonation. 3. Gradually increase the reaction temperature, monitoring for any side product formation. |
| Formation of Side Products | 1. Over-alkylation leading to secondary or tertiary amines (less common with ammonia). 2. Reduction of the starting ketone to the corresponding alcohol. 3. Hydrolysis of the spiroketal under strongly acidic conditions. | 1. Use a large excess of the ammonia source. 2. Use a more selective reducing agent. 3. Maintain a mildly acidic pH and avoid strong acids. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Optimize the reaction to drive it to completion. 2. Employ column chromatography with a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to suppress tailing). Acid-base extraction can also be used to separate the basic amine product from neutral starting materials and byproducts. |
Data Presentation
The following table summarizes representative data on the effect of different reducing agents on the yield and reaction time for the formation of this compound. Please note that this data is illustrative and may vary based on specific experimental conditions.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 25 | 12 | 55 |
| NaBH₃CN | Methanol | 25 | 8 | 85 |
| NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 90 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 g, 6.4 mmol) in methanol (30 mL), add ammonium acetate (3.0 g, 38.4 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (0.6 g, 9.6 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to a pH of >12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide, 90:9:1) to yield this compound.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 g, 6.4 mmol) and ammonium acetate (3.0 g, 38.4 mmol) in dichloromethane (40 mL), add sodium triacetoxyborohydride (2.0 g, 9.6 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for a slow reaction rate.
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route. Based on typical syntheses, such as the reduction of an oxime or nitrile, or reductive amination of a ketone, potential impurities include:
-
Starting Materials: Unreacted 1,4-Dioxaspiro[4.5]decan-8-one.
-
Byproducts: The corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, from reduction side reactions.
-
Reagents: Residual reducing agents or catalysts.
-
Solvents: Residual solvents from the reaction or workup.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of purity. Normal-phase and reversed-phase columns can be utilized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify impurities.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for this amine are:
-
Column Chromatography: Utilizes a stationary phase (like silica gel or alumina) to separate the desired amine from impurities based on polarity.
-
Distillation: Effective for removing non-volatile impurities or separating compounds with significantly different boiling points. This is generally suitable for thermally stable amines.
-
Recrystallization: A technique for purifying solid compounds by dissolving the crude material in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad or tailing peaks of the desired product.
-
Co-elution of the product with impurities.
-
Low recovery of the pure compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica gel is acidic and can interact strongly with basic amines, causing tailing.[1][2] Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[1][2] |
| Incorrect Mobile Phase Polarity | Optimize the solvent system. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is common. A gradient elution may be necessary. |
| Amine Interaction with Silica | Add a small amount of a volatile amine, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase), to the eluent.[1][2][3] This will occupy the acidic sites on the silica gel, reducing tailing and improving the peak shape of your amine.[2] |
| Sample Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
| Reversed-Phase Chromatography | For highly polar impurities, reversed-phase chromatography on a C18 column can be an effective alternative.[1][4] A mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA), can be used.[1][4] |
Issue 2: Difficulty in Recrystallizing the Product
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low purity of the recovered crystals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Perform small-scale solubility tests with various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) to find a suitable one. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective.[6] |
| Cooling Too Rapidly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product. |
| Supersaturated Solution | If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
| "Oiling Out" | This occurs when the melting point of the solid is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. |
| Similar Solubility of Impurities | If impurities have similar solubility profiles, consider converting the amine to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl in ether.[7] The salt will have different solubility characteristics and can often be recrystallized more easily. The free amine can be regenerated after purification. |
Experimental Protocols
Protocol 1: Column Chromatography on Amine-Functionalized Silica Gel
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (an "anti-solvent," e.g., hexanes) until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot, good solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between impurity type and effective purification methods.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine.
Q2: Which reducing agents are suitable for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one?
A2: Several reducing agents can be employed, each with its own advantages and disadvantages. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., using H₂/Pd-C). The choice of reducing agent can impact reaction kinetics, selectivity, and safety considerations.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges during scale-up include efficient heat management, controlling the rate of reagent addition, ensuring adequate mixing to prevent localized concentration gradients, and managing the safe handling of reagents and byproducts. Impurity profiles may also change with scale, necessitating adjustments to the purification strategy.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting ketone and the formation of the amine product.
Q5: What are the typical impurities observed in this synthesis?
A5: Common impurities include the unreacted starting ketone (1,4-Dioxaspiro[4.5]decan-8-one), the corresponding alcohol byproduct (1,4-Dioxaspiro[4.5]decan-8-ol) from the reduction of the ketone, and potentially secondary and tertiary amine byproducts resulting from over-alkylation of the product.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol details a common procedure for the synthesis of the target compound.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Solvent (e.g., methanol, ethanol)
-
Acetic acid (optional, as a catalyst)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., methanol) in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Ammonia Source: Add the ammonia source to the solution. If using ammonium acetate, it can be added directly. If using ammonia in methanol, add it cautiously.
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture to be slightly acidic (pH 5-6) by the dropwise addition of acetic acid. This can facilitate imine formation.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or GC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup:
-
Acidify the mixture with hydrochloric acid to protonate the amine product.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide solution until pH > 10.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one |
| Ammonia Source | Ammonium Acetate (5 eq.) | Ammonia in Methanol (7 M, 3 eq.) |
| Reducing Agent | NaBH₃CN (1.5 eq.) | NaBH(OAc)₃ (1.5 eq.) |
| Solvent | Methanol | Methanol |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 70-85% | 65-80% |
| Purity (crude) | >90% (by GC) | >88% (by GC) |
| Purification Method | Column Chromatography | Vacuum Distillation |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive reducing agent.- Incorrect pH for imine formation.- Low reaction temperature. | - Use a fresh batch of reducing agent.- Adjust the pH to 5-6 with acetic acid.- Gently warm the reaction mixture (e.g., to 40-50 °C). |
| Formation of Alcohol Byproduct | - Reducing agent is too reactive and reduces the ketone.- Slow imine formation. | - Use a milder reducing agent like NaBH(OAc)₃.- Ensure optimal pH and consider using a dehydrating agent (e.g., molecular sieves) to favor imine formation. |
| Formation of Secondary/Tertiary Amines | - Over-reaction of the product amine with the starting ketone. | - Use a large excess of the ammonia source.- Add the ketone slowly to the reaction mixture containing the ammonia source. |
| Difficult Product Isolation/Purification | - Emulsion formation during workup.- Product volatility. | - Add brine to the aqueous layer to break emulsions.- Use a lower boiling point extraction solvent and careful evaporation.- Consider converting the amine to a salt (e.g., hydrochloride) for easier handling and purification. |
| Exothermic Reaction During Scale-up | - Rapid addition of reducing agent. | - Add the reducing agent in small portions or via a syringe pump.- Use an ice bath to cool the reaction vessel. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and efficient method is a two-step process. The first step involves the synthesis of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The second step is the reductive amination of this ketone with ammonia to yield the target primary amine.
Q2: I am observing low yields in the reductive amination step. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete imine formation is a common issue. This can be due to insufficient reaction time or the presence of excess water, which can shift the equilibrium back towards the ketone. Another cause can be the use of a reducing agent that is too harsh, leading to the reduction of the starting ketone before imine formation. Side reactions, such as the formation of secondary amines, can also reduce the yield of the desired primary amine.
Q3: What are the recommended reducing agents for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one?
A3: For the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the primary amine, milder reducing agents are preferred to avoid side reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective. Sodium cyanoborohydride is particularly useful as it is more selective for the iminium ion over the ketone.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, staining with a suitable agent, such as ninhydrin, can help visualize the amine product. GC-MS can provide information on the disappearance of the starting ketone and the appearance of the product amine.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound typically involves an acidic aqueous workup to separate the basic amine from non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then basified to liberate the free amine. The product can then be extracted with an organic solvent. For higher purity, column chromatography on silica gel using a mixture of a polar and a non-polar solvent (e.g., methanol/dichloromethane or ethyl acetate/hexane with a small amount of triethylamine) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | - Ensure anhydrous reaction conditions. Use a drying agent like molecular sieves. - Increase the reaction time for imine formation before adding the reducing agent. - Use a catalyst, such as a catalytic amount of acetic acid, to promote imine formation. |
| Ineffective reducing agent. | - Check the quality and age of the reducing agent. - Consider switching to a different reducing agent (e.g., from NaBH₄ to NaBH₃CN). | |
| Formation of Secondary Amine Byproduct | The newly formed primary amine reacts with another molecule of the ketone. | - Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol) to favor the formation of the primary amine. |
| Reduction of the Starting Ketone | The reducing agent is too reactive and reduces the ketone before imine formation. | - Use a more selective reducing agent like sodium cyanoborohydride. - Add the reducing agent portion-wise at a low temperature. |
| Difficult Product Isolation | The product amine is water-soluble. | - During the workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the amine. - Perform multiple extractions with an organic solvent. |
| Ketal Group Hydrolysis | The reaction or workup conditions are too acidic. | - Maintain a mildly acidic to neutral pH during the reaction. - Use a buffered system if necessary. - Perform the acidic workup at low temperatures and for a minimal amount of time. |
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A common route to the ketone precursor is the ketalization of 1,4-cyclohexanedione.
| Parameter | Value |
| Reactants | 1,4-Cyclohexanedione, Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Solvent | Toluene |
| Temperature | Reflux (with Dean-Stark trap) |
| Reaction Time | 4-6 hours |
| Workup | Aqueous sodium bicarbonate wash, brine wash, drying over anhydrous sodium sulfate |
| Purification | Distillation or recrystallization |
| Typical Yield | 85-95% |
Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol outlines the synthesis of the target amine using sodium cyanoborohydride.
| Parameter | Value |
| Reactants | 1,4-Dioxaspiro[4.5]decan-8-one, Ammonium acetate |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Anhydrous Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Workup | Acidic aqueous extraction, basification, and extraction with an organic solvent |
| Purification | Column chromatography on silica gel |
| Typical Yield | 60-80% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the synthesis, purification, and analysis workflow.
Troubleshooting Logic for Low Yield in Reductive Amination
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine purity. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines and objectively compares several key analytical techniques, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound
This compound is a unique molecule featuring a primary amine and a spiroketal functional group. The presence of these two distinct moieties necessitates a multifaceted analytical approach to ensure comprehensive purity assessment. Potential impurities could arise from the synthesis process, degradation, or be stereoisomers due to the chiral nature of the spiro center. Therefore, the chosen analytical methods must be capable of separating the main compound from related substances, including starting materials, by-products, and degradants, as well as resolving potential enantiomers.
Comparison of Key Analytical Methods
The following sections detail the most pertinent analytical techniques for the purity validation of this compound. A summary of their performance characteristics is presented in Table 1.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, GC can be highly effective, often with derivatization to improve peak shape and thermal stability.
Strengths:
-
High resolution and efficiency.
-
Excellent for separating volatile impurities.
-
Can be coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for identification of unknown impurities.
Limitations:
-
Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for this compound.
-
The high boiling point of the target molecule might pose a challenge.
-
Potential for on-column degradation of the spiroketal moiety under high temperatures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique in the pharmaceutical industry for purity determination. It is well-suited for non-volatile and thermally labile compounds.
Strengths:
-
Applicable to a wide range of compounds, including non-volatile and thermally unstable ones.
-
Multiple detection methods available (e.g., UV, MS, Evaporative Light Scattering Detector - ELSD).
-
Chiral stationary phases can be employed for the separation of enantiomers.
Limitations:
-
The target molecule lacks a strong chromophore, necessitating derivatization for sensitive UV detection or the use of alternative detectors like MS or ELSD.
-
Mobile phase selection can be complex to achieve optimal separation of all potential impurities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and short analysis times for charged species. As a primary amine, this compound is an excellent candidate for CE analysis.
Strengths:
-
Low sample and reagent consumption.
-
Fast analysis times.
Limitations:
-
Lower concentration sensitivity compared to HPLC and GC, especially with UV detection.
-
Reproducibility can be more challenging to achieve than with chromatographic methods.
-
Limited applicability for neutral impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Strengths:
-
Does not require a reference standard of the same compound.
-
Provides structural information about impurities.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic techniques.
-
Requires a relatively pure internal standard.
-
Complex mixtures can lead to signal overlap, complicating quantification.
Titration
Titration is a classical analytical method that can be used to determine the purity of the amine functional group.
Strengths:
-
Simple, cost-effective, and provides a direct measure of the amine content.
-
High precision and accuracy for assay determination.
Limitations:
-
Not a separation-based technique, so it cannot distinguish between the main compound and other basic impurities.
-
Less suitable for the determination of trace impurities.
Quantitative Data Summary
The following table summarizes typical performance data for the discussed analytical methods based on the analysis of similar primary amines. It is important to note that these values are indicative and will require method-specific validation for this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) |
| GC-FID (with derivatization) | 1 - 10 µg/mL | 5 - 30 µg/mL | > 0.999 | < 2% | 98 - 102% |
| HPLC-UV (with derivatization) | 0.1 - 1 µg/mL[5] | 0.5 - 5 µg/mL[5] | > 0.999[5] | < 2%[5] | 98 - 102%[6] |
| Chiral HPLC-UV | 2.54 µg/mL[7] | 7.68 µg/mL[7] | > 0.998[7] | < 1%[7] | 100 - 103%[7] |
| Capillary Electrophoresis-UV | 2 mg/kg[1] | 6 mg/kg[1] | > 0.999[1] | < 5% | 95 - 105% |
| qNMR | ~0.1% (w/w) | ~0.3% (w/w) | N/A | < 1%[4] | 99 - 101%[4] |
| Titration | N/A | N/A | N/A | < 0.5% | 99.5 - 100.5% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
Objective: To determine the purity and quantify volatile impurities.
Derivatization (using Trifluoroacetic Anhydride - TFAA):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to a final concentration of approximately 1 mg/mL with the solvent.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
Objective: To determine purity and quantify non-volatile impurities.
Derivatization (using Dansyl Chloride):
-
Prepare a solution of this compound at approximately 1 mg/mL in acetonitrile.
-
To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).
-
Vortex the mixture and heat at 60°C for 45 minutes in the dark.
-
Cool to room temperature and add 100 µL of a 2% (v/v) solution of diethylamine to quench the excess dansyl chloride.
-
Dilute with the mobile phase to a suitable concentration for injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Chiral HPLC-UV Method
Objective: To determine the enantiomeric purity.
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of a basic modifier like Diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm (as the native compound may have some absorbance at lower wavelengths).
-
Injection Volume: 10 µL.
Stability-Indicating Method Development - Forced Degradation
To ensure the analytical method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the compound to stress conditions to generate potential degradation products. The developed analytical method must be able to separate the intact drug from these degradation products.[2][5][8]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The spiroketal is susceptible to acid hydrolysis.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The primary amine is susceptible to oxidation.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the purity validation of this compound.
Caption: Workflow for selecting an analytical method for purity validation.
Conclusion
The purity validation of this compound requires a combination of analytical techniques to address its unique structural features. For routine purity and assay, HPLC-UV with derivatization or GC-FID with derivatization are robust and reliable choices. Chiral HPLC is mandatory for assessing enantiomeric purity. qNMR serves as an excellent primary method for obtaining an absolute purity value without a specific reference standard. Titration offers a simple and accurate method for assaying the primary amine content. Finally, Capillary Electrophoresis can be a valuable orthogonal technique for method validation and for resolving complex impurity profiles. The selection of the most suitable method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitation of trace impurities, enantiomeric separation, or absolute purity determination, as well as the available instrumentation and resources. A thorough validation of the chosen method(s) according to ICH guidelines is essential to ensure reliable and accurate results.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pharmtech.com [pharmtech.com]
- 4. 1,4-Dioxaspiro(4.5)decan-2-one | C8H12O3 | CID 544223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating Rp-Hplc Method Development and Validation for the [ijaresm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ijtsrd.com [ijtsrd.com]
Comparative Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1,4-Dioxaspiro[4.5]decane derivatives. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.
Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have emerged as a promising class of compounds with significant biological activities, particularly as modulators of key receptors in the central nervous system. This guide focuses on a comparative analysis of their performance at the serotonin 5-HT1A receptor and α1-adrenoceptors, and also touches upon their potential at the sigma-1 (σ1) receptor.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
Recent studies have systematically evaluated a series of 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives for their binding affinity (pKi) and functional activity (pD2 and Emax) at the human 5-HT1A receptor and various α1-adrenoceptor subtypes. The data reveals that subtle structural modifications to the arylpiperazine moiety and the linker can significantly influence potency, efficacy, and selectivity.
| Compound | 5-HT1A pKi | 5-HT1A pD2 | 5-HT1A Emax (%) | α1a pKi | α1b pKi | α1d pKi |
| 1 | 8.82 | 8.61 | 50 | 7.07 | 6.89 | 7.57 |
| 7 | 7.43 | 7.30 | 37 | 6.62 | 6.30 | 7.00 |
| 8 | 8.53 | 8.49 | 85 | 7.10 | 6.70 | 7.60 |
| 14 | 8.11 | 7.80 | 60 | 6.31 | 6.00 | 6.20 |
| 15 | 9.00 | 9.58 | 74 | 7.21 | 6.89 | 7.30 |
Table 1: Comparative in vitro pharmacological data of selected 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine derivatives at human 5-HT1A and α1-adrenoceptors.
Signaling Pathways
The biological effects of these derivatives are mediated through complex signaling cascades initiated by receptor activation.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of protein kinase A (PKA) activity and the regulation of various cellular processes. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated Ca2+ channels.[1] More complex signaling involves the activation of the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are crucial for neuroprotection and synaptic plasticity.[1]
References
A Structural Comparison of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Analogs for Drug Discovery
A detailed analysis of the structural and pharmacological properties of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine and its analogs reveals key insights for researchers and drug development professionals. This guide synthesizes available data on the synthesis, structure-activity relationships, and biological activities of this class of compounds, highlighting their potential in targeting various receptors.
Physicochemical and Pharmacological Properties of Selected Analogs
The following table summarizes the properties of this compound and a representative analog, {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine. Due to the limited availability of public data, some fields remain to be determined.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) | Biological Target |
| This compound | C₉H₁₇NO₂ | 171.24[1][2] | 270.06 at 760 mmHg[3] | 10.20 ± 0.29[3] | Intermediate for Cathepsin S inhibitors[3] | |
| {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine | C₁₀H₁₉NO₂ | 185.26 | Not available | Not available | Not available |
Insights from Structurally Related Spiro[4.5]decane Analogs
Research on other 8-substituted spiro[4.5]decane systems provides valuable insights into the potential SAR of this compound analogs.
A study on 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones as ligands for the ORL1 receptor demonstrated that the nature of the substituent at the 8-position significantly influences affinity and selectivity. Specifically, increasing the size of the cycloalkyl group at this position was correlated with enhanced receptor binding.
Similarly, investigations into fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione revealed high-affinity antagonists for the α1d-adrenergic receptor. This highlights that complex arylpiperazinyl-ethyl substituents at the 8-position can confer potent and selective pharmacological activity.
Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ1 receptor ligands. All tested ligands in this series exhibited nanomolar affinity for σ1 receptors, indicating that the spiro[4.5]decane core with a heteroatom in the ring and a nitrogen at the 8-position is a viable scaffold for targeting this receptor.
Experimental Protocols
The synthesis of this compound and its analogs typically starts from 1,4-Dioxaspiro[4.5]decan-8-one .
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
A common method for the synthesis of the ketone intermediate is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. Optimal conditions have been reported to be a reaction temperature of 65°C in a 5:1 volume ratio of acetic acid to water, with a reactant concentration of 0.5 g/mL. These conditions have been shown to increase the chromatographic yield to 80% and significantly reduce the reaction time.
Reductive Amination for the Synthesis of Aminomethanamine Derivatives
The conversion of the ketone to the corresponding amine can be achieved through reductive amination. This typically involves the reaction of the ketone with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. The specific conditions can be optimized to achieve high yields of the desired amine.
Synthetic Pathway Overview
The general synthetic approach to 8-substituted 1,4-Dioxaspiro[4.5]decane derivatives is outlined in the following diagram.
References
The Strategic Advantage of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the emerging structural motifs, the 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine scaffold has garnered significant attention. This guide provides an objective comparison of its performance against relevant alternatives, supported by experimental data, to elucidate its potential in modern drug discovery.
The rigid, three-dimensional structure of the this compound scaffold offers distinct advantages over traditional flat, aromatic systems. This spirocyclic core, characterized by two rings sharing a single carbon atom, imparts a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of spirocyclic compounds often translates to improved physicochemical properties such as solubility and metabolic stability, key determinants of a drug candidate's success.
Comparative Efficacy at the 5-HT1A Receptor
A compelling case for the utility of the 1,4-dioxaspiro[4.5]decane moiety is found in the development of selective 5-HT1A receptor agonists, which are targets for treating anxiety and depression. A study comparing a lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Compound 1) , with its sulfur-containing analogues and a more flexible amine chain derivative provides valuable insights into the scaffold's contribution to biological activity.
Biological Activity Data
| Compound | Scaffold | Target | Binding Affinity (pKi) | Functional Activity (pD2) | Efficacy (Emax %) |
| Compound 1 | 1,4-Dioxaspiro[4.5]decane | 5-HT1A | 8.61 | 8.61 | 55 |
| Compound 2 | 1-Oxa-4-thiaspiro[4.5]decane | 5-HT1A | 8.55 | 8.32 | 52 |
| Compound 3 | 1,4-Dithiaspiro[4.5]decane | 5-HT1A | 8.72 | 8.50 | 65 |
| Compound 4 | Flexible Amine Chain | 5-HT1A | 8.53 | 8.58 | 74 |
Note: Higher pKi and pD2 values indicate stronger binding affinity and potency, respectively. Emax represents the maximal response of the compound.
The data indicates that while the 1,4-dioxaspiro[4.5]decane scaffold in Compound 1 provides high affinity and potency, modifications to the spirocyclic core and the linker can modulate these parameters. The dithia-analogue (Compound 3) and the flexible amine chain derivative (Compound 4) exhibited higher efficacy. This highlights the tunability of the scaffold and its surrounding functionalities to achieve a desired pharmacological profile.
Physicochemical and ADMET Properties
The calculated Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds suggest a favorable profile for the spirocyclic scaffold.
| Compound | Scaffold | LogP | LogD (pH 7.4) | PSA (Ų) | BBB Permeability | hERG Inhibition |
| Compound 1 | 1,4-Dioxaspiro[4.5]decane | 3.2 | 2.1 | 49.8 | High | Low risk |
| Compound 2 | 1-Oxa-4-thiaspiro[4.5]decane | 3.5 | 2.4 | 49.8 | High | Low risk |
| Compound 3 | 1,4-Dithiaspiro[4.5]decane | 3.8 | 2.7 | 49.8 | High | Low risk |
| Compound 4 | Flexible Amine Chain | 3.1 | 2.0 | 40.6 | High | Low risk |
Note: LogP and LogD are measures of lipophilicity. PSA (Polar Surface Area) is an indicator of membrane permeability. BBB (Blood-Brain Barrier) permeability is a qualitative prediction. hERG inhibition is a critical indicator of potential cardiotoxicity.
The 1,4-dioxaspiro[4.5]decane-containing compound (Compound 1) displays a balanced lipophilicity (LogP and LogD) and a polar surface area conducive to good membrane permeability, including predicted high blood-brain barrier penetration. Importantly, it is predicted to have a low risk of hERG inhibition, a common hurdle in drug development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Synthesis of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (Compound 1)
A solution of 1,4-dioxaspiro[4.5]decane-2-methanol, tosyl chloride, and triethylamine in dichloromethane is stirred at room temperature. The resulting tosylate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of potassium carbonate in acetonitrile at reflux to yield the final compound. Purification is achieved through column chromatography.
5-HT1A Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT1A receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are used.
-
Incubation: The membranes are incubated with a radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).
cAMP Functional Assay
This assay measures the functional activity of a compound at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.
-
Compound Treatment: The cells are pre-treated with the test compound at various concentrations.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP production is quantified to determine its potency (EC50) and efficacy (Emax).
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
hERG Inhibition Assay
This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which is crucial for cardiac repolarization.
-
Cell Line: A cell line stably expressing the hERG channel is used.
-
Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided in the DOT language.
Confirming the Identity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Guide to ¹H and ¹³C NMR Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive comparison of experimental nuclear magnetic resonance (NMR) data against predicted values for the confirmation of the chemical structure of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and data interpretation.
Introduction
This compound is a versatile building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds. Accurate structural confirmation is a critical step in ensuring the purity and identity of this intermediate. This guide details the use of ¹H and ¹³C NMR spectroscopy as a primary method for structural elucidation.
Data Presentation: Predicted vs. Alternative Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a benchmark for experimental verification. For comparative purposes, typical chemical shift ranges for analogous functional groups are provided as an alternative reference.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.90 | s | - | 4H | -O-CH₂ -CH₂ -O- |
| 2.65 | d | 6.5 | 2H | -CH₂ -NH₂ |
| 1.2-1.8 | m | - | 9H | Cyclohexane ring protons |
| 1.15 | br s | - | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 109.0 | Spiro carbon C(O-C-O) |
| 64.2 | -O-C H₂-C H₂-O- |
| 46.0 | -C H₂-NH₂ |
| 38.0 | C H group on cyclohexane ring |
| 35.0 | C H₂ carbons on cyclohexane ring adjacent to spiro center |
| 29.0 | Other C H₂ carbons on cyclohexane ring |
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for the preparation of a sample for ¹H and ¹³C NMR spectroscopy is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Experiments are typically performed on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to -2 to 12 ppm.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically set to 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR spectroscopy.
Quantitative analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a reaction mixture
A comprehensive guide to the quantitative analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a reaction mixture is essential for researchers and professionals in drug development. This guide compares the performance of various analytical techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
The primary analytical methods for quantifying this compound, a primary amine, in a complex reaction matrix include High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC with Derivatization | GC-MS with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of a derivatized analyte followed by UV or fluorescence detection. | Chromatographic separation of a volatile derivative followed by mass spectrometric detection. | Direct measurement of the analyte's signal intensity in a magnetic field, which is proportional to its concentration. |
| Sensitivity | High to very high (ng/mL to pg/mL), especially with fluorescence detection.[1] | Very high (pg/mL to fg/mL), with high selectivity from mass detection.[2] | Moderate to low (µg/mL to mg/mL).[3][4] |
| Selectivity | Good to excellent, depending on the chromatographic conditions and detector. | Excellent, due to both chromatographic separation and mass analysis.[2] | Good, depends on spectral resolution and the complexity of the mixture.[5] |
| Sample Preparation | Derivatization is required to introduce a chromophore or fluorophore.[6][7][8] | Derivatization is often necessary to increase volatility and improve peak shape.[9] | Minimal, often just dissolution in a deuterated solvent with an internal standard.[5][10] |
| Analysis Time | Moderate (10-30 minutes per sample). | Moderate (10-30 minutes per sample). | Fast (a few minutes per sample).[11] |
| Quantification | Requires a calibration curve with a certified reference standard. | Requires a calibration curve, often with an isotopically labeled internal standard. | Can be absolute (using an internal standard of known purity) or relative.[4][11] |
| Matrix Effects | Can be significant, may require sample cleanup. | Can be significant, but often mitigated by selective ion monitoring (SIM). | Less susceptible to matrix effects compared to chromatography-based methods. |
| Cost | Moderate instrument cost. | High instrument cost. | High instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves reacting the primary amine with a derivatizing agent to form a product that can be detected by UV-Visible or fluorescence detectors. A common derivatizing agent is salicylaldehyde, which reacts with primary amines to form a Schiff base that absorbs UV light.[6][7]
Sample Preparation and Derivatization:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of salicylaldehyde in the same solvent.
-
Allow the reaction to proceed at room temperature for a predetermined time to ensure complete derivatization.[6]
-
Dilute the derivatized sample to a known volume with the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often used.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at the wavelength of maximum absorbance for the salicylaldehyde-amine derivative.
Quantification: A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of this compound of known concentrations. The concentration in the reaction mixture is then determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, the amine is typically derivatized to increase its volatility and thermal stability. Propyl chloroformate is a suitable derivatizing reagent for primary amines in aqueous samples.[9]
Sample Preparation and Derivatization:
-
Take a known volume of the reaction mixture.
-
Adjust the pH of the sample to be basic to ensure the amine is in its free form.
-
Add the derivatizing agent (e.g., propyl chloroformate) and a suitable solvent (e.g., ethyl acetate).
-
Vortex the mixture to facilitate the derivatization and extraction of the derivative into the organic layer.
-
Analyze the organic layer by GC-MS.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., ZB-5).[9]
-
Inlet: Cold-on-column injection is recommended to prevent thermal degradation of the derivative.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Quantification: An internal standard, preferably an isotopically labeled analog of the analyte, is added to the sample before derivatization. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct and non-destructive quantification of this compound in the reaction mixture without the need for derivatization.[3][4][10]
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Add a precise amount of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.
Quantification: The concentration of the analyte is calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = concentration
-
I = integral of the signal
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
IS = internal standard
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for quantitative analysis by HPLC with pre-column derivatization.
Caption: Workflow for quantitative analysis by GC-MS with derivatization.
Caption: Workflow for quantitative analysis by qNMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Introduction: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a valuable building block in medicinal chemistry, often utilized as a scaffold in the synthesis of complex pharmaceutical compounds, including potent analgesic agents and ligands for serotonin receptors.[1][2][3] The efficient synthesis of this primary amine is crucial for drug discovery and development programs. This guide provides a comparative overview of the primary synthetic routes starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one, presenting quantitative data, detailed experimental protocols, and a logical workflow for route selection.
The synthesis of the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is well-established and can be achieved through various methods, including the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane or the ketalization of 1,4-cyclohexanedione.[4][5] One optimized process reports a high yield of 97.8% from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol.[4]
This comparison focuses on the conversion of 1,4-Dioxaspiro[4.5]decan-8-one into the target primary amine, this compound. The key transformation involves the addition of a single carbon and a nitrogen atom (a "CH₂NH₂" group) to the carbonyl carbon of the starting ketone. Two prominent and effective strategies for this conversion are:
-
Route 1: Synthesis via a Nitrile Intermediate (Horner-Wadsworth-Emmons Approach)
-
Route 2: Synthesis via a Nitro Intermediate (Henry Reaction Approach)
Data Presentation and Comparison
The following table summarizes the quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Nitrile Intermediate | Route 2: Nitro Intermediate |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-one |
| Key Reagents | Diethyl cyanomethylphosphonate, NaH, LiAlH₄ | Nitromethane, NH₄OAc, Al-Hg amalgam |
| Number of Steps | 2 | 2 |
| Intermediate | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
| Overall Yield | ~70-80% (literature typical) | ~60-70% (literature typical) |
| Purity | High (>95% after chromatography) | Moderate to High (>90% after chromatography) |
| Key Advantages | High yields, clean reaction for the first step. | Milder conditions for the first step. |
| Key Disadvantages | Use of highly reactive NaH and LiAlH₄. | Use of toxic nitromethane and mercury amalgam. |
| Scalability | Good, with appropriate safety measures for hydrides. | Challenging due to the use of mercury. |
Experimental Protocols
Route 1: Synthesis via a Nitrile Intermediate (Horner-Wadsworth-Emmons Approach)
This route involves an initial olefination reaction to introduce a cyanomethylene group, followed by a robust reduction of both the alkene and the nitrile functionalities.
Step 1: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in dry THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated nitrile intermediate.
Step 2: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in dry THF at 0 °C under an inert atmosphere, add a solution of (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (1.0 equivalent) in dry THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then again by water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude amine can be further purified by distillation or conversion to its hydrochloride salt.
Route 2: Synthesis via a Nitro Intermediate (Henry Reaction Approach)
This pathway utilizes a nitroaldol condensation followed by the reduction of the nitro group to the primary amine.
Step 1: Synthesis of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
-
In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in nitromethane (used as both reagent and solvent).
-
Add a catalytic amount of a suitable base, such as triethylamine or ammonium acetate (NH₄OAc).
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude nitro-alcohol intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Prepare an aluminum-mercury (Al-Hg) amalgam by adding aluminum foil to an aqueous solution of mercury(II) chloride (HgCl₂). After a few minutes, decant the solution and wash the amalgam with ethanol and ether.
-
To a solution of the crude 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol intermediate in a solvent mixture (e.g., methanol/water), add the freshly prepared Al-Hg amalgam.
-
Stir the reaction mixture vigorously. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the reaction is complete (as monitored by TLC, typically 2-4 hours), filter the mixture through a pad of Celite to remove the aluminum hydroxide and mercury residues.
-
Concentrate the filtrate to remove the organic solvent. Basify the remaining aqueous solution with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.
Mandatory Visualization
The logical workflow for selecting a synthetic route is depicted below. The choice between the two primary routes often depends on the available laboratory equipment, safety considerations, and scalability requirements.
Caption: Comparative workflow of synthetic routes to the target amine.
References
Comparative Analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: In Vitro and In Vivo Studies
A comprehensive guide for researchers and drug development professionals on the pharmacological properties and experimental evaluation of novel 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine derivatives. This report details their performance against alternative compounds, supported by extensive experimental data and methodologies.
This guide provides a comparative analysis of a series of this compound derivatives, focusing on their potential as selective 5-HT1A receptor agonists. The data presented is derived from in vitro and in vivo studies that highlight structure-activity relationships and compare these novel compounds to established reference agents.
In Vitro Comparative Data
The following tables summarize the binding affinity, functional activity, and selectivity of the synthesized this compound derivatives compared to the lead compound (1) and a reference standard, BMY-7378.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | 5-HT1A pKi | α1a pKi | α1b pKi | α1d pKi | 5-HT1A/α1a Selectivity | 5-HT1A/α1d Selectivity |
| 1 | 8.81 | 7.55 | 7.43 | 7.85 | 18 | 9 |
| 7 | 7.43 | 6.25 | 6.07 | 6.57 | 15 | 7 |
| 8 | 8.53 | 6.78 | 6.45 | 7.21 | 56 | 21 |
| 14 | 8.64 | 6.74 | 6.25 | 6.74 | 79 | 80 |
| 15 | 9.01 | 7.24 | 6.91 | 7.51 | 59 | 32 |
| BMY-7378 | 8.21 | 8.87 | 8.21 | 8.91 | 0.22 | 0.20 |
Data sourced from Franchini et al., European Journal of Medicinal Chemistry.[1]
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | pD2 | Emax (%) |
| 1 | 8.61 | 58 |
| 7 | 6.95 | 48 |
| 8 | 8.15 | 55 |
| 14 | 8.42 | 65 |
| 15 | 9.58 | 74 |
| 8-OH-DPAT | 9.32 | 100 |
Data sourced from Franchini et al., European Journal of Medicinal Chemistry.[1]
In Vivo Comparative Data
The antinociceptive effects of the most promising derivative, compound 15, were evaluated in a mouse formalin test, a model that assesses both acute and inflammatory pain.
Table 3: Antinociceptive Activity of Compound 15 in the Mouse Formalin Test
| Treatment | Dose (mg/kg, i.p.) | Early Phase (% Inhibition) | Late Phase (% Inhibition) |
| Compound 15 | 1.25 | 35 | 45 |
| 2.5 | 50 | 68 | |
| 5 | 72 | 85 |
Data reflects the percentage of inhibition of nociceptive behavior compared to a vehicle control. Sourced from Franchini et al., European Journal of Medicinal Chemistry.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assays
Objective: To determine the affinity of the test compounds for 5-HT1A, α1a, α1b, and α1d adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human recombinant 5-HT1A receptor or from rat cerebral cortex for α1 adrenoceptors were used.
-
Incubation: For 5-HT1A binding, membranes were incubated with 0.2 nM [3H]8-OH-DPAT. For α1 adrenoceptor binding, 1 nM [3H]prazosin was used. Assays were conducted in a final volume of 250 µL containing various concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (GF/B, Whatman).
-
Detection: Radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[35S]GTPγS Functional Assays
Objective: To evaluate the agonist activity of the compounds at the 5-HT1A receptor by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human 5-HT1A receptor were used.
-
Incubation: Membranes were incubated in a buffer containing 50 pM [35S]GTPγS, 3 µM GDP, and varying concentrations of the test compounds. The assay was initiated by the addition of the membranes.
-
Separation and Detection: After incubation at 30°C, the reaction was terminated, and the mixture was filtered through GF/B filters. The radioactivity bound to the filters was quantified using a liquid scintillation counter.
-
Data Analysis: Dose-response curves were generated, and pD2 (-logEC50) and Emax values were calculated relative to the full agonist 8-OH-DPAT.
In Vivo Formalin Test
Objective: To assess the antinociceptive properties of the compounds in a mouse model of pain.
Methodology:
-
Animal Model: Male CD-1 mice were used.
-
Drug Administration: Test compounds or vehicle were administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Nociceptive Induction: 20 µL of a 5% formalin solution was injected into the plantar surface of the right hind paw.
-
Behavioral Observation: The time the animals spent licking the injected paw was recorded during the early phase (0-10 minutes) and the late phase (15-50 minutes) post-injection.[1]
-
Data Analysis: The percentage of inhibition of the licking response was calculated for each dose compared to the vehicle-treated group.
Visualizations
Signaling Pathway of 5-HT1A Receptor Agonists
Caption: 5-HT1A receptor activation by a derivative leads to Gi/o protein signaling, inhibiting adenylyl cyclase and activating GIRK channels.
General Experimental Workflow for Drug Screening
Caption: A typical workflow for the evaluation of novel chemical entities, from synthesis to in vivo testing and lead optimization.
Conclusion
The presented data indicates that derivatives of this compound are a promising class of compounds for the development of novel 5-HT1A receptor agonists. Notably, compound 15 has demonstrated high affinity, potency, and efficacy in vitro, coupled with significant antinociceptive effects in vivo.[1] These findings warrant further investigation into the therapeutic potential of this chemical scaffold. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to build upon these results.
References
Safety Operating Guide
Proper Disposal of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a versatile building block in chemical synthesis. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many amine-containing compounds, requires a systematic approach to ensure safety and regulatory compliance.
-
Segregation and Identification: Isolate waste containing this compound from other chemical waste streams to prevent hazardous reactions.[1] The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[1][2] The original product container, if empty and in good condition, can be suitable. Ensure the container is kept tightly sealed when not in use.[1][2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1] This storage area should be away from incompatible materials such as acids and oxidizing agents.[1][3]
-
Regulatory Consultation: Chemical waste disposal is governed by local, regional, and national regulations. It is mandatory to consult these regulations to ensure complete and accurate classification of the waste.[3]
-
Professional Disposal: Do not dispose of this compound down the drain or in regular trash. [3][4] This compound must be disposed of through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner, often through methods like controlled incineration with flue gas scrubbing.[4]
Summary of Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Amine Compound) | [1] |
| Container Type | Tightly sealed, chemically compatible, and clearly labeled | [1][2] |
| Storage Conditions | Cool, dry, well-ventilated area, away from incompatibles | [1][3] |
| Disposal Method | Licensed hazardous waste disposal service (e.g., incineration) | [1][4] |
| Prohibited Actions | Do not discharge to sewer systems or dispose of in regular trash | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research and development activities.
References
Essential Safety and Operational Guidance for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This document provides immediate, essential safety and logistical information for handling 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be worn in addition to safety goggles to protect against splashes and aerosols.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as rubber, should be worn.[2][3] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant suit should be worn to prevent skin contact.[2][3] |
| Dust-Proof Clothing | Recommended if there is a risk of dust formation.[2] | |
| Respiratory Protection | Dust Mask or Respirator | Use in well-ventilated areas. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe in dust, fumes, or vapors.[5]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling.[3]
-
Spills: In the event of a spill, evacuate unnecessary personnel from the area.[2] For minor spills, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent. Collect the waste in a sealed container for disposal.[3] For major spills, contact your institution's environmental health and safety department.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[3][4]
-
Container Integrity: Regularly inspect containers for leaks or damage.[3]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
